N-ethyl-4-nitrobenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUAWMBSCRFHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283199 | |
| Record name | N-ethyl-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28860-08-4 | |
| Record name | 28860-08-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-ethyl-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of N-ethyl-4-nitrobenzenesulfonamide
An In-depth Technical Guide on the Physical and Chemical Properties of N-ethyl-4-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound featuring a sulfonamide group and a nitro-substituted aromatic ring.[1] The presence of the electron-withdrawing nitro group and the sulfonamide moiety makes it a compound of interest in medicinal chemistry and a versatile intermediate in organic synthesis.[1] Sulfonamides are a well-established class of compounds with applications including antibacterial agents, and the nitro group can impart unique reactivity and potential biological activity.[1][2] This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its synthesis.
Physicochemical Properties
The core physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 28860-08-4 | [1][3][4][5] |
| Molecular Formula | C₈H₁₀N₂O₄S | [1][4] |
| Molecular Weight | 230.24 g/mol | [1][4][6] |
| Appearance | Solid at room temperature | [1][7] |
| Melting Point | 102-103 °C | [3] |
| Boiling Point | 386.0 ± 44.0 °C (Predicted) | [3] |
| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 10.50 ± 0.50 (Predicted) | [3] |
| Storage | Sealed in dry, room temperature or 2-8°C | [3][4][7] |
Spectral Data
While comprehensive, peer-reviewed spectral data for this compound is not widely published, documentation for related nitrobenzenesulfonamide compounds is available and provides expected spectral characteristics. Researchers should perform their own analytical characterization for confirmation.
Table 2: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet) and aromatic protons on the nitrobenzene ring (two doublets). |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and the six carbons of the aromatic ring, with shifts influenced by the sulfonamide and nitro groups. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (if present/secondary sulfonamide), S=O stretching (sulfonamide), aromatic C=C stretching, and asymmetric/symmetric stretching of the NO₂ group. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (230.24 m/z), along with characteristic fragmentation patterns. |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine.[8][9] This is a standard nucleophilic substitution reaction at the sulfonyl chloride group.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from a documented synthetic procedure.[9]
Materials:
-
4-nitrobenzenesulfonyl chloride (10 g)
-
70% Ethylamine in water (12.7 mL)
-
Methanol (50 mL)
-
Water
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Combine 70% ethylamine in water (12.7 mL) and methanol (50 mL) in a suitable reaction flask.
-
Cool the mixture to 0-5 °C using an ice bath.
-
While maintaining the temperature below 5 °C, add 4-nitrobenzenesulfonyl chloride (10 g) portion-wise to the stirred solution.[9]
-
After the addition is complete, continue to stir the reaction mixture for 15 minutes, ensuring the temperature remains below 5 °C.[9]
-
Add water (100 mL) to the reaction mixture.[9]
-
Stir the resulting suspension for an additional 30 minutes, keeping the temperature under 5 °C.[9]
-
Collect the solid product by filtering the reaction mixture.
-
Wash the isolated solid with water to remove any residual salts or impurities.[9]
-
Dry the purified solid to obtain this compound. The reported yield for this procedure is 8.99 g.[9]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Biological Activity and Potential Applications
The biological profile of this compound is not extensively characterized in the literature. However, the presence of both the sulfonamide and nitro functional groups suggests potential bioactivity.
-
Antibacterial Properties : The sulfonamide group is a well-known pharmacophore responsible for the antibacterial effects of sulfa drugs.[1]
-
Role of the Nitro Group : Aromatic nitro compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiparasitic effects.[2] Their mechanism often involves intracellular enzymatic reduction of the nitro group to form cytotoxic reactive nitrogen species, which can damage cellular macromolecules like DNA and proteins.[2] This dual functionality suggests that this compound could be a candidate for antimicrobial drug discovery.
Generalized Mechanism of Action for Nitroaromatic Compounds
The diagram below illustrates the generally accepted mechanism by which nitroaromatic compounds exert their antimicrobial effects. This pathway is a probable mode of action for this compound in biological systems.
Safety and Handling
This compound should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not universally available, related compounds like N-ethyl-2-nitrobenzenesulfonamide are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[6][7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. CAS 28860-08-4: this compound [cymitquimica.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 28860-08-4 [amp.chemicalbook.com]
- 4. 28860-08-4|this compound|BLD Pharm [bldpharm.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. N-ethyl-2-nitrobenzene-1-sulfonamide | C8H10N2O4S | CID 744706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Ethyl-2-nitrobenzenesulfonamide | 23530-41-8 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]
N-ethyl-4-nitrobenzenesulfonamide: A Technical Guide for Researchers
CAS Number: 28860-08-4
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in N-ethyl-4-nitrobenzenesulfonamide. This document provides available data on its chemical and physical properties, a detailed synthesis protocol, and standardized experimental methodologies for evaluating its potential biological activity.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C8H10N2O4S | [1][2][3] |
| Molecular Weight | 230.24 g/mol | [1][2][3] |
| Melting Point | 102-103 °C | [2] |
| Boiling Point (Predicted) | 386.0 ± 44.0 °C | [2] |
| Density (Predicted) | 1.367 ± 0.06 g/cm³ | [2] |
| Appearance | Solid | [1] |
Synthesis Protocol
A detailed method for the synthesis of this compound has been described. The following protocol is adapted from patent literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-nitrobenzenesulfonyl chloride
-
70% ethylamine in water
-
Methanol
-
Water
Procedure:
-
Combine 12.7 mL of 70% ethylamine in water with 50 mL of methanol in a suitable reaction vessel.
-
Cool the mixture to a temperature between 0-5 °C using an ice bath.
-
Add 10 g of 4-nitrobenzenesulfonyl chloride to the cooled mixture in portions, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for 15 minutes while maintaining the temperature.
-
Add 100 mL of water to the reaction mixture.
-
Continue stirring for an additional 30 minutes, keeping the temperature below 5 °C.
-
Filter the resulting solid product from the reaction mixture.
-
Wash the isolated solid with water.
-
Dry the solid to yield this compound.
Potential Biological Activity and Experimental Protocols
While quantitative biological data for this compound is not currently available, compounds within the sulfonamide class are known to exhibit a range of biological activities, most notably antibacterial effects. The primary mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This pathway is essential for the synthesis of nucleotides and certain amino acids, and its disruption inhibits bacterial growth.
It is important to note that the involvement of this compound in this or any other signaling pathway has not been experimentally confirmed.
To evaluate the potential antimicrobial properties of this compound, standardized in vitro susceptibility testing methods can be employed. The following are detailed protocols for the broth microdilution and Kirby-Bauer disk diffusion methods.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add a specific volume of the stock solution to the first well of each row to achieve the desired starting concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which contain only MHB). Include a growth control well (MHB + inoculum, no compound) and a negative control well (MHB + DMSO, no inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
Sterile swabs
-
Solvent for compound dissolution (e.g., DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly streak the prepared inoculum over the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.
-
Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.
References
An In-depth Technical Guide to N-ethyl-4-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-ethyl-4-nitrobenzenesulfonamide, a versatile organic compound with applications in medicinal chemistry and as a chemical intermediate. This document details its chemical properties, experimental protocols for its synthesis and analysis, and explores its potential biological activities.
Core Chemical and Physical Properties
This compound is an organic compound featuring a sulfonamide functional group attached to a nitro-substituted aromatic ring, with an ethyl group on the nitrogen atom.[1] This structure imparts a unique combination of reactivity and potential biological activity. The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic substitution reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 230.24 g/mol | [1] |
| Chemical Formula | C₈H₁₀N₂O₄S | [1] |
| CAS Number | 28860-08-4 | |
| Appearance | Solid (at room temperature) | [1] |
| SMILES | CCNS(=O)(=O)c1ccc(cc1)--INVALID-LINK--=O | [1] |
| InChI | InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 | [1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine.[2]
Protocol:
-
Reaction Setup: In a suitable reaction vessel, mix 12.7 mL of 70% ethylamine in water with 50 mL of methanol.[2]
-
Cooling: Cool the mixture to a temperature between 0-5 °C using an ice bath.[2]
-
Addition of Reactant: Add 10 g of 4-nitrobenzenesulfonyl chloride to the cooled mixture in portions, ensuring the temperature is maintained below 5 °C.[2]
-
Reaction: Stir the mixture for 15 minutes while maintaining the temperature.[2]
-
Precipitation: Add 100 mL of water to the reaction mixture and continue stirring for an additional 30 minutes, keeping the temperature under 5 °C.[2]
-
Isolation and Purification: Filter the resulting solid precipitate, wash it with water, and then dry to obtain this compound.[2]
References
Determining the Solubility of N-ethyl-4-nitrobenzenesulfonamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of N-ethyl-4-nitrobenzenesulfonamide in various organic solvents. Given the absence of extensive published quantitative solubility data for this specific compound, this document outlines a robust experimental protocol based on established methods for sulfonamide solubility determination. It further details how to present the resulting data for effective analysis and comparison, a critical step in preclinical development, formulation, and chemical process design.
Introduction
This compound is a sulfonamide derivative with potential applications in medicinal chemistry and as a chemical intermediate. Its solubility in organic solvents is a fundamental physicochemical property that influences its behavior in various applications, including reaction kinetics, purification, formulation, and bioavailability. This guide provides the necessary framework for researchers to systematically determine and tabulate this crucial data. While qualitative statements indicate its solubility in solvents like DMSO and ethanol, precise quantitative data is essential for rigorous scientific work.
Quantitative Solubility Data
The following table structure is recommended for the presentation of experimentally determined solubility data for this compound. This standardized format allows for easy comparison across different solvents and temperatures.
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
| Chloroform | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
Experimental Protocol: Determination of Solubility via the Shake-Flask and Gravimetric Method
The shake-flask method followed by gravimetric analysis is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or sealed flasks
-
Orbital shaker or wrist-action shaker with temperature control
-
Constant temperature water bath or incubator
-
Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm)
-
Glass syringes
-
Pre-weighed glass vials for solvent evaporation
-
Vacuum oven or desiccator
3.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of scintillation vials or flasks, each containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the solubility value stabilizes.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a glass syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact weight of the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute.
-
Repeat the drying and weighing process until a constant weight is achieved.[2][3]
-
3.3. Data Calculation
-
Mass of dissolved solute (m_solute): (Weight of vial with dried solute) - (Weight of empty vial)
-
Mass of solvent (m_solvent): (Weight of vial with filtered solution) - (Weight of vial with dried solute)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
-
To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL solvent): Solubility ( g/100 g solvent) * Density of solvent (g/mL)
-
Molar Solubility (mol/L): (Solubility (g/L) / Molar Mass of this compound (230.24 g/mol ))
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides a detailed framework for the systematic determination of the solubility of this compound in various organic solvents. By following the outlined experimental protocol and data presentation structure, researchers can generate high-quality, comparable solubility data. This information is invaluable for a wide range of applications in drug development and chemical research, enabling informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided workflow diagram offers a clear visual representation of the experimental process, ensuring methodological consistency.
References
An In-depth Technical Guide on N-ethyl-4-nitrobenzenesulfonamide: Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-4-nitrobenzenesulfonamide is a synthetic organic compound that belongs to the sulfonamide class of molecules. It is characterized by a nitro group and an ethylamide group attached to a central benzene sulfonyl scaffold. This compound serves as a key intermediate in organic synthesis and holds potential for investigation in drug discovery, particularly due to the well-established antibacterial properties of the sulfonamide functional group.[1] This technical guide provides a comprehensive overview of the melting point and stability of this compound, complete with experimental protocols and a visualization of the general mechanism of action for sulfonamide antibacterials.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in research and development.
Data Presentation
| Property | Value | Source |
| Melting Point | 102-103 °C | ChemicalBook |
| Molecular Formula | C8H10N2O4S | Cymit Química S.L.[1] |
| Molecular Weight | 230.24 g/mol | Cymit Química S.L.[1] |
| Appearance | Solid at room temperature | Cymit Química S.L.[1] |
| Storage Temperature | 2-8°C | ChemicalBook |
Stability Profile
This compound is generally stable under standard laboratory conditions.[1] However, as with many nitroaromatic compounds, its stability can be influenced by exposure to heat, light, and reactive chemical environments. For pharmaceutical development, a thorough understanding of a compound's stability and degradation pathways is critical.
Experimental Protocols
The following sections detail standardized methodologies for determining the melting point and assessing the stability of this compound. These protocols are based on established principles of pharmaceutical analysis.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range represents the melting point.
Stability Testing: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following conditions are typically applied to sulfonamides.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
General Procedure: A solution of this compound (e.g., 1 mg/mL) is prepared in an appropriate solvent. Aliquots of this solution are then subjected to the following stress conditions. Samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
1. Acid Hydrolysis:
-
Treat the sample solution with 0.1 N HCl.
-
Maintain the solution at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., up to 24 hours).
2. Base Hydrolysis:
-
Treat the sample solution with 0.1 N NaOH.
-
Maintain the solution at an elevated temperature (e.g., 60-80 °C) for a specified period.
3. Oxidative Degradation:
-
Treat the sample solution with 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
4. Thermal Degradation:
-
Expose a solid sample of the compound to dry heat in an oven (e.g., 70-80 °C) for a specified period.
-
Also, heat a solution of the compound at a similar temperature.
5. Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be stored in the dark under the same temperature conditions.
Mechanism of Action
While specific signaling pathways for this compound have not been detailed, the general mechanism of action for sulfonamide antibiotics is well-established. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[2][3][4] Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion inhibits bacterial growth and replication.[][6] This pathway is an attractive target for antimicrobial agents because humans obtain folic acid from their diet and do not possess the DHPS enzyme.[3]
Sulfonamide Antibacterial Action Pathway
Caption: General mechanism of action of sulfonamide antibiotics.
Conclusion
This compound is a stable crystalline solid with a defined melting point, making it a reliable intermediate for chemical synthesis. While specific data on its thermal decomposition is limited, established protocols for stability testing of sulfonamides can be readily applied to characterize its degradation profile. The primary biological relevance of this class of compounds lies in their potential as antibacterial agents through the inhibition of the bacterial folate synthesis pathway. This technical guide provides foundational data and methodologies to support further research and development of this compound and related compounds.
References
Spectroscopic data for N-ethyl-4-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available chemical and synthetic information for N-ethyl-4-nitrobenzenesulfonamide (CAS No: 28860-08-4; Molecular Formula: C₈H₁₀N₂O₄S). Due to the limited availability of public domain spectroscopic data for this specific compound, this guide furnishes a detailed experimental protocol for its synthesis. Furthermore, a logical workflow for the synthesis and subsequent purification is presented visually. While experimental spectra are not available, a summary of expected spectroscopic characteristics is provided based on the analysis of structurally related compounds.
Chemical Structure and Properties
This compound is an organic compound featuring a sulfonamide group with an ethyl substituent on the nitrogen atom and a nitro group at the para position of the benzene ring.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 28860-08-4 |
| Molecular Formula | C₈H₁₀N₂O₄S |
| Molecular Weight | 230.24 g/mol |
| Canonical SMILES | CCNS(=O)(=O)c1ccc(cc1)N(=O)=O |
| InChI Key | InChI=1/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 |
Synthesis Protocol
A documented method for the synthesis of this compound is available and detailed below.
2.1. Experimental Procedure
The synthesis of this compound can be achieved through the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine in a suitable solvent system.[1]
-
Materials:
-
4-nitrobenzenesulfonyl chloride (10 g)
-
70% ethylamine in water (12.7 mL)
-
Methanol (50 mL)
-
Water
-
-
Protocol:
-
A mixture of 70% ethylamine in water (12.7 mL) and methanol (50 mL) is prepared.
-
The mixture is cooled to a temperature of 0-5 °C.
-
4-nitrobenzenesulfonyl chloride (10 g) is added to the cooled mixture in portions, ensuring the temperature is maintained below 5 °C.
-
The reaction mixture is stirred for 15 minutes at this temperature.
-
Water (100 mL) is then added to the reaction mixture.
-
The mixture is stirred for an additional 30 minutes, maintaining a temperature below 5 °C.
-
The resulting solid product is isolated by filtration.
-
The isolated solid is washed with water and subsequently dried.
-
This procedure yields 8.99 g of this compound.[1]
-
Spectroscopic Data
3.1. Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (ortho to SO₂) | ~ 8.0 - 8.2 | Doublet | Protons on the aromatic ring adjacent to the electron-withdrawing sulfonamide group. |
| Aromatic (ortho to NO₂) | ~ 8.3 - 8.5 | Doublet | Protons on the aromatic ring adjacent to the strongly electron-withdrawing nitro group, expected to be the most downfield of the aromatic signals. |
| N-H | Variable | Broad Singlet | The chemical shift of the sulfonamide proton is dependent on solvent and concentration. |
| Methylene (-CH₂-) | ~ 3.0 - 3.3 | Quartet | The methylene protons of the ethyl group, coupled to the methyl protons. |
| Methyl (-CH₃) | ~ 1.1 - 1.3 | Triplet | The terminal methyl protons of the ethyl group, coupled to the methylene protons. |
3.2. Expected ¹³C NMR Spectral Data
| Carbon Atom | Expected Chemical Shift (ppm) |
| Aromatic (C-SO₂) | ~ 145 - 150 |
| Aromatic (C-NO₂) | ~ 150 - 155 |
| Aromatic (CH) | ~ 120 - 130 |
| Methylene (-CH₂-) | ~ 35 - 45 |
| Methyl (-CH₃) | ~ 14 - 16 |
3.3. Expected Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Asymmetric SO₂ Stretch | 1330 - 1370 |
| Symmetric SO₂ Stretch | 1140 - 1180 |
| Asymmetric NO₂ Stretch | 1510 - 1560 |
| Symmetric NO₂ Stretch | 1340 - 1380 |
| C=C Aromatic Ring Stretch | 1450 - 1600 |
3.4. Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ (Molecular Ion) | ~ 230.04 | Corresponding to C₈H₁₀N₂O₄S. |
| [M - C₂H₅]⁺ | ~ 201 | Loss of the ethyl group. |
| [M - SO₂]⁺ | ~ 166 | Loss of sulfur dioxide. |
| [O₂NC₆H₄SO₂]⁺ | ~ 186 | Fragment of 4-nitrobenzenesulfonyl. |
| [O₂NC₆H₄]⁺ | ~ 122 | Fragment of the nitrophenyl group. |
Visualized Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound based on the provided experimental protocol.
Caption: Synthesis and purification workflow for this compound.
Conclusion
This guide provides the available synthetic protocol for this compound. While experimentally determined spectroscopic data is not currently widespread in public databases, the expected spectral characteristics derived from analogous compounds can serve as a preliminary reference for researchers. It is strongly recommended that any newly synthesized batches of this compound be fully characterized using modern spectroscopic techniques to confirm its identity and purity.
References
N-Ethyl-4-nitrobenzenesulfonamide: A Core Pharmaceutical Intermediate for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-4-nitrobenzenesulfonamide is a key organic compound that serves as a versatile intermediate in the synthesis of a variety of pharmaceutical agents. Its structure, featuring a reactive nitro group and a sulfonamide moiety, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound, with a focus on its role in the development of carbonic anhydrase inhibitors and other therapeutic agents. Detailed experimental protocols and quantitative data are presented to assist researchers in its practical application.
Chemical and Physical Properties
This compound is an organic compound that is solid at room temperature. The presence of the nitro group gives it electrophilic characteristics, making it reactive in nucleophilic substitution reactions, while the sulfonamide group is known to contribute to the biological activity of many drugs, including antibacterial properties.
| Property | Value | Reference |
| CAS Number | 28860-08-4 | |
| Molecular Formula | C₈H₁₀N₂O₄S | |
| Molecular Weight | 230.24 g/mol | |
| Melting Point | 102-103 °C | |
| Boiling Point | 386.0 ± 44.0 °C (Predicted) | |
| Density | 1.367 ± 0.06 g/cm³ (Predicted) | |
| pKa | 10.50 ± 0.50 (Predicted) | |
| Appearance | Solid |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A detailed experimental protocol for this synthesis is provided in U.S. Patent 7,842,821 B2.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Reactants:
-
4-nitrobenzenesulfonyl chloride (10 g)
-
70% ethylamine in water (12.7 mL)
-
Methanol (50 mL)
-
Water (100 mL)
-
-
Procedure:
-
Mix 70% ethylamine in water and methanol in a reaction vessel.
-
Cool the mixture to 0-5 °C.
-
Add 4-nitrobenzenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 15 minutes at the same temperature until the reaction is complete.
-
Add water to the reaction mixture.
-
Stir for an additional 30 minutes, maintaining the temperature below 5 °C.
-
Filter the reaction mixture to isolate the solid product.
-
Wash the isolated solid with water and dry.
-
-
Yield:
-
8.99 g of this compound.
-
This protocol provides a reliable method for the laboratory-scale synthesis of this important intermediate.
Applications as a Pharmaceutical Intermediate
The primary utility of this compound lies in its role as a precursor for more complex pharmaceutical molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the sulfonamide nitrogen can participate in various coupling reactions.
Synthesis of Carbonic Anhydrase Inhibitors
A major application of this compound is in the synthesis of carbonic anhydrase inhibitors. These drugs are used to treat glaucoma, epilepsy, and other conditions.[2] A prominent example is the synthesis of dorzolamide, a topical carbonic anhydrase inhibitor used to lower intraocular pressure.[3][4]
The synthesis of dorzolamide and related thieno[2,3-b]thiopyran derivatives involves the use of this compound in a Mitsunobu reaction.[1]
Logical Workflow for the Synthesis of a Thieno[2,3-b]thiopyran Derivative
Caption: Mitsunobu reaction workflow.
Experimental Protocol: Mitsunobu Reaction for the Synthesis of a Dorzolamide Precursor [1]
-
Reactants:
-
cis-4-hydroxy-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide (5 g)
-
This compound (6.86 g)
-
Triphenylphosphine (8.42 g)
-
Diisopropyl azadicarboxylate (5.9 mL)
-
Methylene chloride (60 mL)
-
5% NaOH (125 mL)
-
-
Procedure:
-
Mix the hydroxy compound, this compound, and triphenylphosphine in methylene chloride under a nitrogen atmosphere.
-
Cool the mixture to below -20 °C.
-
Add diisopropyl azadicarboxylate while maintaining the temperature below -20 °C.
-
Allow the reaction temperature to rise to 20-25 °C.
-
Treat the resulting mixture with 5% NaOH.
-
The resulting organic phase is then distilled under vacuum to dryness.
-
This reaction demonstrates the utility of this compound in creating complex chiral molecules with therapeutic potential.
Carbonic Anhydrase Inhibition Signaling Pathway
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[5] In certain disease states, such as glaucoma, inhibiting these enzymes can have a therapeutic effect.[2] In cancer, tumor-associated CA isoforms like CA IX are overexpressed in response to hypoxia and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[5][6] Inhibition of CA IX can lead to an increase in intracellular pH, which can trigger apoptosis in cancer cells.[1]
Caption: Carbonic Anhydrase IX signaling in cancer and its inhibition.
Key Synthetic Transformations
Reduction of the Nitro Group
A crucial step in the utilization of this compound as a pharmaceutical intermediate is the reduction of the nitro group to a primary amine (4-amino-N-ethylbenzenesulfonamide). This transformation opens up a plethora of possibilities for further molecular elaboration, such as diazotization followed by substitution, or acylation to form amides. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.[7]
Experimental Protocol: Reduction of an Aromatic Nitro Compound with Stannous Chloride [7]
-
Reactants:
-
Aromatic nitro compound (1 equivalent)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (10 equivalents)
-
Ethanol
-
-
Procedure:
-
Dissolve the aromatic nitro compound in ethanol.
-
Add stannous chloride dihydrate to the solution.
-
Expose the reaction mixture to ultrasonic irradiation for 2 hours at 30 °C, or stir at an appropriate temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and 2M KOH.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with brine and water, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Deprotection of the Sulfonamide
In some synthetic strategies, the 4-nitrobenzenesulfonyl group is used as a protecting group for amines. Its removal to unveil the free amine is a key step. This deprotection is typically achieved by nucleophilic aromatic substitution using a thiol, such as thiophenol or an odorless thiol like p-mercaptobenzoic acid, in the presence of a base.[5][8]
Experimental Protocol: Deprotection of a 4-Nitrobenzenesulfonamide with p-Mercaptobenzoic Acid [5]
-
Reactants:
-
N-substituted-4-nitrobenzenesulfonamide (1 equivalent)
-
p-Mercaptobenzoic acid (2 equivalents)
-
Potassium carbonate (4 equivalents)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the nosylamide in DMF.
-
Add p-mercaptobenzoic acid and potassium carbonate.
-
Stir the mixture at 40 °C for 12 hours.
-
Remove the organic solvent in vacuo.
-
Extract the residue with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium chloride, dry over potassium carbonate, and concentrate in vacuo.
-
Purify the residue by silica-gel column chromatography to afford the free amine.
-
Workflow for Deprotection of a 4-Nitrobenzenesulfonamide
Caption: Deprotection of a 4-nitrobenzenesulfonamide.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its functional groups allow for its incorporation into a wide range of complex molecules, most notably carbonic anhydrase inhibitors. The detailed protocols and data presented in this guide are intended to facilitate its use in drug discovery and development, empowering researchers to explore new therapeutic avenues. The continued investigation into the applications of this intermediate holds significant promise for the advancement of medicinal chemistry.
References
- 1. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]
- 2. EP1753769A2 - Method of making dorzolamide hydrochloride - Google Patents [patents.google.com]
- 3. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2152718A2 - Process for preparing dorzolamide - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
The Nitro Group in N-ethyl-4-nitrobenzenesulfonamide: A Gateway to Molecular Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the nitro group in N-ethyl-4-nitrobenzenesulfonamide, a versatile intermediate in synthetic chemistry. The presence of the electron-withdrawing nitro group dictates the molecule's reactivity, primarily centered around the reduction of the nitro group itself and its role in activating the aromatic ring for nucleophilic aromatic substitution. This document outlines the key chemical transformations, provides detailed experimental protocols for analogous compounds, summarizes quantitative data, and presents visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and chemical development. While specific data for this compound is limited in published literature, this guide leverages data from closely related analogs to predict its chemical behavior and utility.
Core Reactivity Principles
The chemical behavior of this compound is dominated by the powerful electron-withdrawing nature of the para-positioned nitro (-NO₂) group. This electronic influence has two major consequences:
-
Facile Reduction of the Nitro Group: The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly the corresponding amine (-NH₂). This transformation is a cornerstone of aromatic chemistry, providing access to a wide range of further functionalization.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency induced in the aromatic ring, particularly at the positions ortho and para to the nitro group, makes the ring susceptible to attack by nucleophiles.
These two pathways offer a rich landscape for the chemical modification of the this compound scaffold.
Caption: Key reaction pathways of this compound.
Reduction of the Nitro Group
The most prominent reaction of the nitro group in this compound is its reduction to form N-ethyl-4-aminobenzenesulfonamide. This transformation is critical for accessing derivatives with diverse biological and chemical properties. The resulting aniline is a key building block for the synthesis of heterocycles, amides, and other functionalities. The reduction can be achieved through several methods, with catalytic hydrogenation and metal-mediated reductions being the most common.
Data Presentation: Reduction of Analogous Nitroarenes
The following table summarizes quantitative data for the reduction of various nitroarenes using common laboratory reagents. These data suggest that high yields can be expected for the reduction of this compound.
| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |
| H₂/Pd-C | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | >90 | [1] |
| SnCl₂·2H₂O | 3-Nitroaniline | 1,3-Diaminobenzene | 89 | [2] |
| Fe/NH₄Cl | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | 95 | [3] |
| Indium/NH₄Cl | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | 90 |
Experimental Protocols for Nitro Group Reduction
The following are detailed experimental protocols for common reduction methods, adapted for the synthesis of N-ethyl-4-aminobenzenesulfonamide.
Protocol 1: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude N-ethyl-4-aminobenzenesulfonamide, which can be further purified by recrystallization or column chromatography.
Protocol 2: Reduction with Tin(II) Chloride
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: General experimental workflow for nitro group reduction.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the para-nitro group activates the aromatic ring of this compound for nucleophilic aromatic substitution (SNAr). This reaction typically requires a leaving group (such as a halogen) on the ring, usually positioned ortho or para to the nitro group. However, in the context of nitrobenzenesulfonamides, the entire nitrobenzenesulfonyl group can be displaced by a strong nucleophile, a reaction that is well-documented for the cleavage of the "nosyl" protecting group from amines.
Data Presentation: SNAr of Analogous Nitrobenzenesulfonamides
The following table presents data on the SNAr-based deprotection of various nosyl-protected amines using thiolates as nucleophiles. This reaction proceeds via a Meisenheimer complex intermediate.
| Nucleophile | Substrate | Product | Yield (%) | Reference |
| Thiophenol/K₂CO₃ | N-benzyl-4-nitrobenzenesulfonamide | Benzylamine | 95 | |
| Thiophenol/K₂CO₃ | N-butyl-4-nitrobenzenesulfonamide | Butylamine | 92 | |
| 2-Mercaptoethanol/DBU | N-phenyl-4-nitrobenzenesulfonamide | Aniline | 98 |
Experimental Protocol for Nucleophilic Aromatic Substitution
The following protocol describes a typical procedure for the cleavage of a nosyl group, which is analogous to an SNAr reaction on this compound where the nitro-substituted ring is the electrophile.
Protocol 3: Thiol-mediated SNAr
-
Reaction Setup: Dissolve the N-substituted-4-nitrobenzenesulfonamide (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add a thiol, such as thiophenol or 2-mercaptoethanol (2-3 eq), followed by a base like potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 eq).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude amine can be purified by column chromatography or distillation.
Caption: General experimental workflow for thiol-mediated SNAr.
Conclusion
This compound serves as a valuable scaffold in synthetic chemistry, primarily due to the versatile reactivity of its nitro group. The reduction of this group to an amine opens up a vast chemical space for further derivatization, while the electron-withdrawing nature of the nitro group can be exploited for nucleophilic aromatic substitution reactions on appropriately substituted analogs. The protocols and data presented in this guide, based on closely related compounds, provide a strong foundation for researchers to design and execute synthetic strategies involving this and similar molecules.
References
N-Ethyl-4-Nitrobenzenesulfonamide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for N-ethyl-4-nitrobenzenesulfonamide. The information is intended for qualified professionals in research and development environments. All procedures should be conducted in accordance with institutional and national safety regulations.
Chemical and Physical Properties
This compound is an organic compound that is typically a solid at room temperature.[1] While specific quantitative data is limited, the following table summarizes its key chemical identifiers.
| Property | Value |
| Chemical Formula | C₈H₁₀N₂O₄S |
| Molecular Weight | 230.24 g/mol [1] |
| CAS Number | 28860-08-4 |
| Synonyms | Benzenesulfonamide, N-ethyl-4-nitro- |
Hazard Identification and Toxicity
-
Skin Irritation: Similar sulfonamides are known to cause skin irritation.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]
Due to the presence of the nitro group, there is also a potential for reactivity, and the compound should be kept away from strong oxidizing agents and bases.[3]
Experimental Protocols: Safe Handling Procedures
Adherence to strict safety protocols is mandatory when handling this compound. The following are general procedures that should be adapted to specific experimental needs and institutional guidelines.
Engineering Controls
-
All work with this compound should be performed in a well-ventilated area.[4]
-
For procedures that may generate dust, such as weighing or transfer of solids, a certified chemical fume hood is required.[3]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Weighing and Transfer of Solid Compound
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment (PPE): Don appropriate PPE as outlined in Section 4.
-
Weighing: Use a tared weigh boat or glassine paper. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.
-
Transfer: To transfer the weighed solid to a reaction vessel, gently tap the weigh boat or paper. Use a funnel if the vessel opening is narrow.
-
Cleaning: After transfer, decontaminate the spatula and weighing area. Dispose of the weigh boat or paper in a designated hazardous waste container.
Dissolution of the Compound
-
Preparation: Place the vessel containing the weighed this compound in the chemical fume hood.
-
Solvent Addition: Slowly add the desired solvent to the vessel, directing the stream to the side of the vessel to avoid splashing.
-
Dissolution: If necessary, gently swirl or stir the mixture to aid dissolution. Avoid vigorous shaking that could create aerosols. If heating is required, use a controlled heating mantle and a condenser.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following diagram illustrates the decision-making process for PPE selection when handling this compound.
References
Methodological & Application
Synthesis of N-ethyl-4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-ethyl-4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride and ethylamine. The presented methodology is robust, offering a high yield of the target compound. These application notes include a comprehensive experimental procedure, data presentation in tabular format for clarity, and a visual representation of the workflow to ensure reproducibility and ease of use in a laboratory setting.
Introduction
N-substituted sulfonamides are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The 4-nitrobenzenesulfonyl group serves as an important protecting group for amines in organic synthesis. The synthesis of this compound is a fundamental reaction that exemplifies the formation of sulfonamides. This process involves the nucleophilic attack of ethylamine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride, leading to the formation of a stable sulfonamide bond. The following protocol details a reliable method for this synthesis.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a documented synthetic method.[1]
Materials:
-
4-nitrobenzenesulfonyl chloride
-
70% Ethylamine in water
-
Methanol
-
Water (deionized or distilled)
-
Ice
Equipment:
-
Round-bottom flask or reaction vessel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe pump
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Drying oven or vacuum desiccator
Procedure:
-
In a suitable reaction vessel, combine 12.7 mL of 70% ethylamine in water and 50 mL of methanol.
-
Cool the mixture to 0-5 °C using an ice bath.
-
While maintaining the temperature below 5 °C, add 10 g of 4-nitrobenzenesulfonyl chloride to the ethylamine solution in portions.
-
Stir the reaction mixture vigorously at this temperature for 15 minutes. The reaction is typically complete within this timeframe.
-
After 15 minutes, add 100 mL of cold water to the reaction mixture to precipitate the product.
-
Continue stirring for an additional 30 minutes, ensuring the temperature remains below 5 °C.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any residual salts and impurities.
-
Dry the purified this compound, to obtain the final product. An 8.99 g yield of the product has been reported using this method.[1]
Data Presentation
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Quantity/Value |
| 4-nitrobenzenesulfonyl chloride | 10 g |
| 70% Ethylamine in water | 12.7 mL |
| Methanol | 50 mL |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 15 minutes |
| Reported Yield | 8.99 g |
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₄S | |
| Molecular Weight | 230.24 g/mol | |
| Melting Point | 102-103 °C | [2] |
| Appearance | Expected to be a solid |
Purification
Recrystallization is a highly effective method for the purification of the solid product.
Recrystallization Protocol:
-
Solvent Selection: Screen for a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures such as ethanol/water or acetone/water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified product should crystallize out of the solution. The cooling process can be further facilitated by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described provides a straightforward and efficient method for the synthesis of this compound. The reaction proceeds under mild conditions with a short reaction time and results in a high yield of the product. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a research and development setting.
References
Application Notes and Protocols: Synthesis of N-ethyl-4-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of N-ethyl-4-nitrobenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications.
Introduction
This compound is a valuable building block in organic synthesis. The protocol outlined below describes its preparation via the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine. This method is straightforward and yields the desired product in high purity.
Reaction Scheme
The synthesis proceeds through the nucleophilic substitution of the chloride on the sulfonyl chloride by the ethylamine.
Figure 1: General reaction scheme for the synthesis of this compound.
Caption: Reaction of 4-nitrobenzenesulfonyl chloride with ethylamine.
Quantitative Data Summary
The following table summarizes the typical quantities of reactants used and the expected product yield based on the provided protocol.
| Compound | Molecular Weight ( g/mol ) | Amount Used | Moles | Yield (g) | Yield (%) |
| 4-Nitrobenzenesulfonyl Chloride | 221.62 | 10 g | 0.045 | - | - |
| 70% Ethylamine in water | 45.08 (ethylamine) | 12.7 mL | ~0.16 (ethylamine) | - | - |
| This compound | 230.24 | - | - | 8.99 g | ~87% |
Experimental Protocol
This protocol is adapted from a patented synthetic method.[1]
Materials:
-
4-nitrobenzenesulfonyl chloride
-
70% ethylamine in water
-
Methanol
-
Water (deionized or distilled)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Addition funnel (optional)
-
Buchner funnel and filter paper
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a suitable reaction flask equipped with a magnetic stirrer, combine 12.7 mL of 70% ethylamine in water with 50 mL of methanol.[1]
-
Cooling: Place the flask in an ice bath and cool the solution to a temperature between 0-5°C.[1]
-
Addition of Sulfonyl Chloride: While maintaining the temperature below 5°C, add 10 g of 4-nitrobenzenesulfonyl chloride to the ethylamine solution in portions.[1]
-
Reaction: Stir the mixture for 15 minutes, ensuring the temperature remains below 5°C.[1]
-
Precipitation: Add 100 mL of water to the reaction mixture.[1]
-
Stirring: Continue stirring for an additional 30 minutes, keeping the temperature under 5°C.[1]
-
Isolation: Filter the resulting solid precipitate using a Buchner funnel.[1]
-
Washing: Wash the isolated solid with water to remove any remaining impurities.[1]
-
Drying: Dry the purified solid to obtain this compound. The expected yield is approximately 8.99 g.[1]
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis.
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols: Purification of N-ethyl-4-nitrobenzenesulfonamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the purification of N-ethyl-4-nitrobenzenesulfonamide via recrystallization. The protocol is designed to be a robust starting point for achieving high purity of this compound, a critical step in research and development. Due to the limited availability of specific solubility data for this compound, this guide includes a detailed procedure for solvent screening to identify an optimal recrystallization solvent or solvent system.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent dissolves the compound sparingly at room temperature but provides high solubility at an elevated temperature. Upon controlled cooling, the purified compound crystallizes out of the solution, leaving impurities dissolved in the mother liquor. This method is highly effective for removing minor impurities and obtaining a crystalline solid of high purity. This compound, a polar molecule containing both a nitro and a sulfonamide group, is a suitable candidate for purification by this technique.
Data Presentation
| Solvent | Polarity | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Suitability |
| Water | High | 100 | Insoluble / Slightly Soluble | |||
| Ethanol | High | 78 | ||||
| Methanol | High | 65 | ||||
| Isopropanol | Medium | 82 | ||||
| Ethyl Acetate | Medium | 77 | ||||
| Acetone | Medium | 56 | ||||
| Toluene | Low | 111 | ||||
| Hexane | Low | 69 |
Instructions for Table Use:
-
Record observations as "Insoluble," "Slightly Soluble," "Soluble," or "Very Soluble."
-
Note the quality of crystal formation (e.g., "Good," "Poor," "Oiling out," "None").
-
Based on the observations, determine the suitability of each solvent. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point, with good crystal formation upon cooling.
Experimental Protocols
Part 1: Solvent Screening
This initial experiment is crucial for identifying a suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of potential solvents (see table above)
-
Test tubes
-
Hot plate or water bath
-
Stirring rod
Procedure:
-
Place approximately 20-30 mg of crude this compound into a series of clean, dry test tubes.
-
Add 0.5 mL of a different solvent to each test tube at room temperature.
-
Agitate the mixtures to assess solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise while heating until the solid dissolves completely. Do not add more than 2 mL of solvent in total.
-
Once the solid is dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound (if available).
-
After cooling to room temperature, place the test tube in an ice bath to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of purified crystals.
Part 2: Bulk Recrystallization
Once a suitable solvent has been identified, proceed with the bulk purification.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined in Part 1)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Ice bath
Procedure:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar and the chosen solvent. Use the minimum amount of solvent required to form a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
If the solution is colored, and it is suspected that the color is from an impurity, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Dry the crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.
-
Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value (if available) indicates high purity. The recovery of solid is never 100%.[1] Typical recoveries for recrystallization can range from 50-70%, but this is highly dependent on the compound and the solvent system used.[1][2]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]
-
This compound and many organic solvents are flammable. Avoid open flames and sources of ignition.
-
Handle the crude and purified compound with care. Avoid inhalation of dust and contact with skin and eyes.[3][5] In case of contact, rinse the affected area with plenty of water.[4][5]
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Application Notes and Protocols for N-ethyl-4-nitrobenzenesulfonamide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-ethyl-4-nitrobenzenesulfonamide in various nucleophilic substitution reactions. This document offers detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to guide researchers in the effective application of this versatile reagent in organic synthesis.
Introduction
This compound is a valuable reagent in organic chemistry, primarily utilized in two distinct modes of nucleophilic substitution reactions. Firstly, it can act as a potent nitrogen nucleophile, particularly in the Mitsunobu reaction, for the formation of N-alkylated sulfonamides. The acidic nature of the N-H bond facilitates its participation in this reaction.
Secondly, the presence of the strongly electron-withdrawing nitro group on the benzene ring activates the aromatic system towards nucleophilic aromatic substitution (SNAr). In this context, this compound can serve as an electrophilic substrate, allowing for the displacement of a leaving group or the nitro group itself by a variety of nucleophiles. This dual reactivity makes it a versatile building block in the synthesis of complex molecules, including pharmaceuticals and other functional materials.
Data Presentation
The following tables summarize quantitative data for representative nucleophilic substitution reactions involving this compound.
Table 1: this compound as a Nucleophile in the Mitsunobu Reaction
| Alcohol Substrate | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| cis-4-hydroxy-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide | trans-4-[N-ethyl-N-(4-nitrobenzenesulfonyl)amino]-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide | PPh₃, DIAD | Methylene Chloride | -20 to 25 | Not Specified | High | [1] |
| Primary and Secondary Alcohols (General) | N-Alkyl-N-ethyl-4-nitrobenzenesulfonamide | PPh₃, DEAD/DIAD | THF, Dioxane, Toluene | 0 to RT | 6 - 8 | Good to Excellent | [2][3][4] |
| Sterically Hindered Secondary Alcohol (e.g., Menthol) | Inverted Ester (Illustrative of hindered reaction) | PPh₃, DEAD | THF | <10 to 40 | 17 | 65-75 (for ester) | [5] |
Table 2: this compound as an Electrophile in Nucleophilic Aromatic Substitution (SNAr) Reactions (Representative Data for Similar Substrates)
| Nucleophile | Substrate | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Amine (e.g., Piperidine) | 4-Nitrobenzenesulfonyl Chloride | N-(4-nitrophenylsulfonyl)piperidine | Et₃N | Methylene Chloride | RT | Not Specified | High | [6] |
| Methoxide | 4-Nitrobenzonitrile | 4-Methoxybenzonitrile | NaOMe | DMSO | RT | Varies | Up to 70 | |
| Thiolate | Methyl 4,5-dimethyl-2-nitrobenzoate | Methyl 2-(alkylthio)-4,5-dimethylbenzoate | NaH | DMF | 0 to RT | Not Specified | Good | |
| Amine | Methyl 4,5-dimethyl-2-nitrobenzoate | Methyl 2-(amino)-4,5-dimethylbenzoate | K₂CO₃ | DMSO | 80-100 | Not Specified | Good |
Note: Specific yield data for SNAr reactions of this compound is limited in the reviewed literature. The data presented for similar substrates is for illustrative purposes.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-nitrobenzenesulfonyl chloride and ethylamine.
Materials:
-
4-nitrobenzenesulfonyl chloride
-
70% Ethylamine in water
-
Methanol
-
Water
Procedure:
-
In a reaction vessel, combine 70% ethylamine in water (12.7 mL) and methanol (50 mL).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add 4-nitrobenzenesulfonyl chloride (10 g) portion-wise, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for 15 minutes at the same temperature.
-
Add water (100 mL) to the reaction mixture.
-
Continue stirring for an additional 30 minutes, maintaining the temperature below 5 °C.
-
Filter the resulting solid, wash it with water, and dry to obtain this compound.[1]
Expected Yield: Approximately 8.99 g.[1]
Protocol 1: Mitsunobu Reaction with an Alcohol
This protocol details the use of this compound as a nitrogen nucleophile in a Mitsunobu reaction to form a substituted sulfonamide.
Materials:
-
cis-4-hydroxy-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide (or other primary/secondary alcohol)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Methylene chloride (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
Under an inert atmosphere (nitrogen or argon), combine the alcohol (e.g., cis-4-hydroxy-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide, 5 g), this compound (6.86 g), and triphenylphosphine (8.42 g) in anhydrous methylene chloride (60 mL).
-
Cool the mixture to below -20 °C using a suitable cooling bath.
-
Slowly add diisopropyl azodicarboxylate (5.9 mL) to the reaction mixture, ensuring the temperature remains below -20 °C.
-
Allow the reaction mixture to gradually warm to room temperature (20-25 °C) and stir until the reaction is complete (monitor by TLC).
-
Upon completion, the reaction mixture can be worked up by washing with an aqueous base (e.g., 5% NaOH) and subsequent purification of the organic phase.[1]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) - Representative Protocol
This protocol provides a general procedure for the SNAr reaction of an activated 4-nitrobenzenesulfonyl derivative with an amine nucleophile. While this specific example uses 4-nitrobenzenesulfonyl chloride, the principles can be adapted for this compound, which may require more forcing conditions due to the lower electrophilicity compared to the sulfonyl chloride.
Materials:
-
4-Nitrobenzenesulfonyl chloride (as a representative electrophile)
-
Amine nucleophile (e.g., piperidine)
-
Triethylamine (Et₃N) or other suitable base
-
Methylene chloride (anhydrous)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the 4-nitrobenzenesulfonyl derivative in anhydrous methylene chloride.
-
Add the amine nucleophile (1.1-1.5 equivalents) to the solution.
-
Add the base (e.g., triethylamine, 2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat as necessary (monitoring by TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture can be washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography.[6]
Mandatory Visualizations
Mitsunobu Reaction Pathway
Caption: General signaling pathway of the Mitsunobu reaction.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Logical workflow of the SNAr addition-elimination mechanism.
Experimental Workflow for Mitsunobu Reaction
Caption: Experimental workflow for a typical Mitsunobu reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [guidechem.com]
Application Notes and Protocols: Deprotection of N-ethyl-4-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-nitrobenzenesulfonyl (nosyl) group is a widely utilized protecting group for primary and secondary amines in organic synthesis. Its popularity stems from its facile introduction, stability to a range of reaction conditions, and, most importantly, its mild and selective removal. The deprotection of N-ethyl-4-nitrobenzenesulfonamide serves as a key step in various synthetic routes, liberating the corresponding ethylamine derivative for further functionalization.
This document provides detailed application notes and protocols for the deprotection of this compound, focusing on the most common and effective methods involving thiol-based reagents. The protocols are designed to be readily applicable in a research and development setting.
Data Presentation: Comparison of Deprotection Conditions
The selection of the appropriate deprotection reagent and conditions is critical for achieving high yields and purity of the desired amine. The following table summarizes various thiol-based reagents and conditions for the deprotection of N-substituted 4-nitrobenzenesulfonamides, providing a comparative overview. While specific data for this compound is limited in the literature, the presented data for analogous substrates offers valuable guidance.
| Thiol Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | Acetonitrile | Room Temp. | 2 h | >95 (General) | [1] |
| Thiophenol | KOH | Acetonitrile | 50 | 40 min | 89-91 | [2] |
| Mercaptoacetic acid | Et₃N | DMF | Room Temp. | N/A | High (General) | [3] |
| n-Dodecanethiol | LiOH | THF | Room Temp. | N/A | Good (General) | [4] |
| p-Mercaptobenzoic acid | K₂CO₃ | DMF | 40 | 12 h | Excellent (General) | [4] |
| Polymer-supported thiol | Cs₂CO₃ | THF | Room Temp. | 24 h | High (General) | [1] |
Note: Yields are reported for various N-substituted 4-nitrobenzenesulfonamides and may vary for this compound.
Reaction Mechanism
The deprotection of a nosyl amide with a thiol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The thiolate anion, generated in situ by the base, attacks the electron-deficient aromatic ring of the nitrobenzenesulfonamide. This addition forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex.[5] Subsequent collapse of this intermediate results in the cleavage of the sulfur-nitrogen bond, releasing the free amine and forming a diaryl sulfide byproduct.
Deprotection Mechanism via Meisenheimer Complex.
Experimental Protocols
The following are detailed protocols for the deprotection of this compound using two common thiol reagents.
Protocol 1: Deprotection using Thiophenol and Potassium Carbonate
This protocol is a widely used and generally high-yielding method for nosyl deprotection.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.2 M) in a round-bottom flask, add potassium carbonate (2.0-3.0 eq).
-
Add thiophenol (1.5-2.5 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethylamine.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using an Odorless Thiol (p-Mercaptobenzoic acid)
To mitigate the malodorous nature of thiophenol, odorless thiols such as p-mercaptobenzoic acid can be employed. The resulting sulfide byproduct is often more easily removed during workup.[4]
Materials:
-
This compound
-
p-Mercaptobenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (0.2 M) in a round-bottom flask, add p-mercaptobenzoic acid (2.0 eq) and potassium carbonate (4.0 eq).[6]
-
Heat the reaction mixture to 40°C in an oil bath and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
After the reaction is complete, remove the solvent in vacuo.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the desired ethylamine.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the deprotection and purification of the resulting ethylamine.
General Experimental Workflow.
Safety Precautions
-
Thiol reagents, especially thiophenol, are malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Bases such as potassium hydroxide and potassium carbonate are corrosive or irritant. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Organic solvents should be handled with care, avoiding inhalation and skin contact.
By following these protocols and considering the comparative data, researchers can effectively and safely perform the deprotection of this compound to advance their synthetic objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
Applications of N-ethyl-4-nitrobenzenesulfonamide in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-ethyl-4-nitrobenzenesulfonamide serves as a versatile intermediate in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with a range of biological activities. Its sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, while the nitro group can act as a handle for further chemical transformations or contribute to the biological profile of the final compound. This document provides detailed application notes and protocols for its use in the synthesis of potential therapeutic agents.
Application Note 1: Intermediate in the Synthesis of HIV Protease Inhibitor Scaffolds
This compound is a key building block in the synthesis of non-peptidic HIV protease inhibitors, such as analogues of the FDA-approved drug Darunavir. The 4-nitrobenzenesulfonyl group is introduced to form a crucial sulfonamide backbone that interacts with the enzyme's active site.
A primary application involves the reaction of this compound with chiral epoxides to introduce the P1' ligand, a fundamental step in constructing the core of these inhibitors. The subsequent reduction of the nitro group to an aniline allows for further derivatization to introduce the P2' ligand, enhancing the inhibitor's potency and pharmacokinetic profile.
Application Note 2: Synthesis of Thieno[2,3-b]thiopyran Derivatives for Pharmaceutical Development
This compound is employed in the synthesis of derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran. These heterocyclic compounds are valuable intermediates in the preparation of various pharmaceutical products. The synthesis typically involves a Mitsunobu reaction between a hydroxy-thieno[2,3-b]thiopyran and this compound, followed by deprotection of the sulfonamide to yield the corresponding amine. This amine can then be further functionalized to generate a library of compounds for biological screening.
Application Note 3: Precursor for Potential Antibacterial Agents
The sulfonamide functional group is historically significant in the development of antibacterial drugs.[1] this compound can serve as a starting material for the synthesis of novel sulfonamide-based antibacterial agents. By reacting it with various amines or other nucleophiles, a diverse range of compounds can be generated. The antibacterial activity of the resulting molecules is often attributed to their ability to mimic p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While direct examples utilizing this compound are not prevalent in the provided search results, the general principle of sulfonamide synthesis for antibacterial purposes is well-established.
Application Note 4: Precursor for the Development of Carbonic Anhydrase Inhibitors
Benzenesulfonamides are a cornerstone in the design of carbonic anhydrase (CA) inhibitors, which have therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[2] The sulfonamide moiety of this compound can be used to target the zinc ion in the active site of carbonic anhydrase. The N-ethyl and 4-nitro substitutions provide opportunities for synthetic modifications to improve potency and selectivity for different CA isoforms, particularly the tumor-associated CA IX and XII.
Quantitative Data Summary
The following table summarizes the biological activity of exemplary compounds synthesized using nitrobenzenesulfonamide intermediates. It is crucial to note that this data pertains to the final, more complex molecules and not to this compound itself.
| Compound Class | Target | Key Intermediate | Biological Activity Metric | Value | Reference |
| Darunavir Analogue (Compound 12) | HIV-1 Protease | p-nitrobenzenesulfonyl chloride | Ki | 8.9 pM | [3] |
| Darunavir Analogue (Compound 12) | Antiviral Activity (MT-4 cells) | p-nitrobenzenesulfonyl chloride | EC50 | 93 nM | [3] |
| α-Tolylsulfonamide Derivative (Compound 2) | Staphylococcus aureus | α-Toluenesulfonyl chloride | MIC | 1.8 µg/mL | [1] |
| Phenylmethanesulfonate Derivative (Compound 22) | Escherichia coli | Phenylmethanesulfonyl chloride | MIC | 12.5 µg/mL | [1] |
| 2-Substituted-5-nitro-benzenesulfonamide | Carbonic Anhydrase II | 2-chloro-5-nitro-benzenesulfonamide | KI | 8.8 - 4975 nM | [2] |
| 2-Substituted-5-nitro-benzenesulfonamide | Carbonic Anhydrase IX | 2-chloro-5-nitro-benzenesulfonamide | KI | 5.4 - 653 nM | [2] |
| 2-Substituted-5-nitro-benzenesulfonamide | Carbonic Anhydrase XII | 2-chloro-5-nitro-benzenesulfonamide | KI | 5.4 - 653 nM | [2] |
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide Backbone for HIV Protease Inhibitors
This protocol describes a generalized procedure for the formation of a sulfonamide linkage using a nitrobenzenesulfonyl chloride, a key step in the synthesis of darunavir analogues.[3]
Materials:
-
Amino alcohol intermediate
-
p-Nitrobenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino alcohol intermediate in anhydrous DCM.
-
Add pyridine to the solution at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add p-nitrobenzenesulfonyl chloride portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide.
References
- 1. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Note: HPLC Analysis for Monitoring the Synthesis of N-ethyl-4-nitrobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for monitoring the progress of the synthesis of N-ethyl-4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride and ethylamine using reverse-phase high-performance liquid chromatography (RP-HPLC). Accurate tracking of reactant consumption and product formation is crucial for reaction optimization, yield maximization, and impurity profiling. The described method offers a robust and reproducible approach for quantitative analysis of the reaction mixture over time.
Introduction
The synthesis of sulfonamides is a fundamental process in pharmaceutical and chemical industries. This compound serves as a key intermediate in various synthetic pathways. The reaction is typically achieved by the nucleophilic substitution of the chloride in 4-nitrobenzenesulfonyl chloride with ethylamine. To effectively control the reaction outcome, it is essential to monitor its progress. High-performance liquid chromatography (HPLC) is an ideal analytical technique for this purpose, providing the ability to separate and quantify the starting material, product, and potential by-products in a single run.[1] This application note details the instrumentation, experimental procedures, and data analysis for this specific application.
Reaction Scheme:
O2N-C6H4-SO2Cl + CH3CH2NH2 → O2N-C6H4-SO2NHCH2CH3 + HCl
(4-nitrobenzenesulfonyl chloride + Ethylamine → this compound + HCl)
Instrumentation and Chromatographic Conditions
A standard reverse-phase HPLC system with UV detection is suitable for this analysis. The nitro group present in both the reactant and the product allows for strong UV absorbance and sensitive detection.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm)[2][3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (ACN) |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 260 nm[2] |
| Injection Vol. | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
Protocol for Standard Solutions Preparation
Accurate quantification requires the preparation of standard solutions of the starting material and the product.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-nitrobenzenesulfonyl chloride (reactant) and 10 mg of this compound (product) into separate 10 mL volumetric flasks.
-
Dissolve the contents in acetonitrile and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.
-
Calibration Standards: Perform serial dilutions from the stock solutions using the mobile phase as the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate to establish a calibration curve and determine the retention time for each compound.
Protocol for Reaction Sampling and Sample Preparation
Proper sample handling is critical to ensure that the sample accurately reflects the state of the reaction at the time of collection.[1][4]
-
Reaction Initiation: Begin the chemical synthesis according to the established laboratory procedure.
-
Time Point Sampling: At specified time intervals (e.g., t=0, 30, 60, 120, 240, and 480 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing 950 µL of cold acetonitrile. This step halts the reaction and precipitates any incompatible salts.[5]
-
Centrifugation: Vortex the quenched sample for 30 seconds and centrifuge at 10,000 rpm for 5 minutes to pellet any precipitated material.[1]
-
Dilution: Transfer the supernatant to a new vial and perform a further 1:10 dilution with the mobile phase to ensure the concentration falls within the established calibration range.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulates that could clog the column.[6]
-
Analysis: Inject the prepared sample into the HPLC system for analysis.
Results and Data Presentation
The HPLC method successfully separates the reactant (4-nitrobenzenesulfonyl chloride) from the product (this compound). Hypothetical retention times and results from the reaction monitoring are presented below.
Table 2: Chromatographic Data for Standards
| Compound | Retention Time (min) |
| 4-nitrobenzenesulfonyl chloride (Reactant) | 6.8 |
| This compound (Product) | 5.2 |
Table 3: Quantitative Analysis of Reaction Progress Over Time
| Time Point (min) | Reactant Peak Area | Product Peak Area | Reactant Conc. (µg/mL) | Product Conc. (µg/mL) |
| 0 | 895432 | 0 | 99.8 | 0.0 |
| 30 | 654321 | 210987 | 72.9 | 24.1 |
| 60 | 453210 | 398765 | 50.5 | 45.4 |
| 120 | 210987 | 612345 | 23.5 | 69.8 |
| 240 | 54321 | 798765 | 6.1 | 91.1 |
| 480 | 3456 | 845678 | < LOQ | 96.4 |
| LOQ: Limit of Quantitation |
The data clearly shows the consumption of the reactant and the formation of the product over the 8-hour reaction period, with the reaction nearing completion by the 480-minute mark.
Mandatory Visualizations
HPLC Analysis Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Logical Relationship of Reaction Components
This diagram shows the expected change in the concentration of the key components as the reaction progresses.
Conclusion
The HPLC method detailed in this application note is a reliable and effective tool for monitoring the synthesis of this compound. It provides accurate, quantitative data on the consumption of starting materials and the formation of the product, which is invaluable for determining reaction endpoints, optimizing process parameters, and ensuring product quality. The sample preparation protocol is straightforward and ensures the integrity of the analytical results.
References
- 1. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 2. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of N-ethyl-4-nitrobenzenesulfonamide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-ethyl-4-nitrobenzenesulfonamide. This method is designed for researchers, scientists, and professionals in drug development and chemical analysis who require a reliable analytical procedure for this compound. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a sulfonamide compound with potential applications in pharmaceuticals and as a chemical intermediate. The presence of the nitro group and the sulfonamide functional group suggests its potential for biological activity and makes it a compound of interest in various research fields. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in chemical synthesis. This application note describes a highly selective and sensitive LC-MS/MS method developed for its quantification in a given matrix. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
Sulfapyridine (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium acetate
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm PTFE)
-
LC vials
Standard Solution Preparation
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and sulfapyridine (internal standard) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store stock solutions at -20°C.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution (100 ng/mL): Dilute the sulfapyridine stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Aliquoting: Pipette 1 mL of the sample into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 100 ng/mL internal standard working solution to each sample, blank, and calibration standard.
-
Extraction: Add 5 mL of ethyl acetate to each tube. Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Phase Separation: Transfer the upper organic layer (ethyl acetate) to a clean 15 mL tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions (Proposed):
The following MRM transitions are proposed based on the structure of this compound and common fragmentation patterns of sulfonamides. These transitions should be confirmed experimentally. The molecular weight of this compound is 230.24 g/mol , leading to a protonated precursor ion [M+H]⁺ of m/z 231.05.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 231.05 | 185.0 (Loss of NO₂) | 0.1 | 30 | 15 |
| This compound (Qualifier) | 231.05 | 156.0 (Loss of C₂H₅NO₂) | 0.1 | 30 | 20 |
| Sulfapyridine (Internal Standard) | 250.07 | 156.1 | 0.1 | 35 | 22 |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are typical for sulfonamide analysis and should be validated for this compound.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound in positive ESI mode.
Conclusion
This application note provides a comprehensive LC-MS/MS method for the determination of this compound. The described sample preparation, chromatography, and mass spectrometry conditions are designed to offer high sensitivity, selectivity, and reliability. The provided protocols and diagrams serve as a valuable resource for researchers and scientists in the fields of drug development, analytical chemistry, and related disciplines. It is recommended to perform a full method validation in the specific matrix of interest to ensure compliance with regulatory guidelines and to guarantee data quality.
Application Note: NMR Characterization of N-ethyl-4-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of N-ethyl-4-nitrobenzenesulfonamide. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and visual aids to facilitate understanding of the molecular structure and experimental workflow. This application note is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and quality control of sulfonamide-based compounds.
Introduction
This compound is a sulfonamide derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. Accurate and thorough characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships. NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This application note presents a detailed protocol for the NMR analysis of this compound, including predicted spectral data to aid in the interpretation of experimental results.
Predicted NMR Spectral Data
Due to the limited availability of public experimental NMR data for this compound, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, including 4-nitrobenzenesulfonamide and other N-substituted sulfonamides. These predictions provide a reliable reference for the assignment of experimentally acquired spectra.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.40 | d | 2H | Ar-H (ortho to NO₂) |
| ~8.15 | d | 2H | Ar-H (ortho to SO₂NEt) |
| ~5.0-5.5 | t (broad) | 1H | N-H |
| ~3.20 | q | 2H | -CH₂- |
| ~1.25 | t | 3H | -CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | Ar-C (ipso to NO₂) |
| ~145.0 | Ar-C (ipso to SO₂NEt) |
| ~129.0 | Ar-C (ortho to SO₂NEt) |
| ~124.5 | Ar-C (ortho to NO₂) |
| ~38.0 | -CH₂- |
| ~15.0 | -CH₃ |
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with atom numbering for NMR assignments.
Caption: Chemical structure of this compound.
Experimental Protocols
Sample Preparation
A clean and dry 5 mm NMR tube is required.[1][2]
-
Weighing the sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆).[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing can aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to the NMR tube.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.[1]
-
Capping and Cleaning: Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: 16 ppm
¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: 240 ppm
2D NMR Spectroscopy (COSY and HSQC)
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations. Standard pulse programs available on the spectrometer software should be utilized. The number of increments and scans should be adjusted to achieve an adequate signal-to-noise ratio.
Experimental Workflow
The following diagram outlines the general workflow for the NMR characterization of this compound.
Caption: General workflow for NMR characterization.
Conclusion
This application note provides a comprehensive guide for the NMR characterization of this compound. The predicted ¹H and ¹³C NMR data serve as a valuable reference for spectral interpretation. The detailed protocols for sample preparation and data acquisition are designed to enable researchers to obtain high-quality NMR data for this and similar sulfonamide compounds, thereby facilitating drug discovery and development efforts.
References
Application Notes and Protocols for GC-MS Analysis of N-ethyl-4-nitrobenzenesulfonamide Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-4-nitrobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is critical to ensure the quality, safety, and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the purity assessment of this compound, offering high specificity and sensitivity for the identification and quantification of volatile and semi-volatile impurities.
These application notes provide a detailed protocol for the determination of this compound purity using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis.
Potential Impurities
A comprehensive purity analysis requires the identification and quantification of potential impurities. Based on the common synthesis route for this compound (from 4-nitrobenzenesulfonyl chloride and ethylamine), the following impurities may be present:
-
Starting Materials:
-
4-nitrobenzenesulfonyl chloride
-
Ethylamine (highly volatile, may not be observed under typical GC-MS conditions for the parent compound)
-
-
By-products and Related Substances:
-
Isomeric Impurities:
-
N-ethyl-2-nitrobenzenesulfonamide[5]
-
N-ethyl-3-nitrobenzenesulfonamide
-
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled to a mass spectrometer is suitable for this analysis. The following parameters are recommended and should be optimized for the specific instrument in use.[6]
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Oven Program | Initial temperature: 150 °C (hold for 2 min) Ramp: 15 °C/min to 300 °C (hold for 10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | 40-450 amu |
| Scan Mode | Full Scan |
Data Presentation and Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Table 2: Representative Chromatographic Data and Purity Calculation
| Peak No. | Compound Name | Retention Time (min) | Area | Area % |
| 1 | N-ethyl-2-nitrobenzenesulfonamide | 8.52 | 15,000 | 0.15 |
| 2 | 4-nitrobenzenesulfonamide | 9.15 | 25,000 | 0.25 |
| 3 | This compound | 10.23 | 9,920,000 | 99.20 |
| 4 | N,N-diethyl-4-nitrobenzenesulfonamide | 11.58 | 30,000 | 0.30 |
| 5 | Ethyl 4-nitrobenzenesulfonate | 9.87 | 10,000 | 0.10 |
| Total | 10,000,000 | 100.00 |
Table 3: Mass Spectral Data for Identification
| Compound Name | Key m/z Fragments (relative abundance) |
| This compound | 230 (M+), 201, 186, 155, 139, 91, 77, 65 |
| N-ethyl-2-nitrobenzenesulfonamide | 230 (M+), 201, 186, 155, 139, 91, 77, 65 |
| 4-nitrobenzenesulfonamide | 202 (M+), 186, 156, 122, 92, 76, 65 |
| N,N-diethyl-4-nitrobenzenesulfonamide | 258 (M+), 229, 186, 155, 139, 91, 77, 65 |
| Ethyl 4-nitrobenzenesulfonate | 231 (M+), 203, 186, 155, 139, 91, 77, 65 |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS Purity Analysis of this compound.
Logical Relationship of Potential Impurities
Caption: Relationship of this compound to Potential Impurities.
References
- 1. prepchem.com [prepchem.com]
- 2. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-Nitrobenzenesulfonate - Acanthus Research [acanthusresearch.com]
- 4. Ethyl 4-Nitrobenzenesulfonate | LGC Standards [lgcstandards.com]
- 5. N-Ethyl-2-nitrobenzenesulfonamide | 23530-41-8 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: N-ethyl-4-nitrobenzenesulfonamide in Sulfa Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of N-ethyl-4-nitrobenzenesulfonamide as a key intermediate in the synthesis of novel sulfa drugs. Detailed experimental protocols and data are presented to facilitate the development of new sulfonamide-based therapeutic agents.
Introduction
This compound is a versatile organic compound that serves as a valuable building block in medicinal chemistry, particularly in the synthesis of sulfa drugs and other biologically active molecules.[1] Its structure, featuring a nitro-substituted benzene ring and an ethylsulfonamide functional group, offers reactive sites for various chemical transformations, including nucleophilic substitutions and coupling reactions.[1] The presence of the N-ethyl group can influence the lipophilicity and, consequently, the pharmacokinetic properties of the final drug molecule. This document outlines the synthetic pathways and detailed protocols for utilizing this compound in the generation of a diverse library of potential sulfa drugs.
The general strategy involves a two-step process: the reduction of the nitro group to a primary amine, followed by the coupling of this amine with various heterocyclic or aromatic amines, a common structural motif in clinically significant sulfa drugs.
Synthetic Strategy Overview
The primary synthetic pathway for the utilization of this compound in the synthesis of sulfa drugs involves two key transformations:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amino group to yield N-ethyl-4-aminobenzenesulfonamide. This transformation is crucial as the resulting aniline derivative is the core structure for the subsequent coupling reactions.
-
Sulfonamide Bond Formation: The newly formed amino group can then be diazotized and coupled with a sulfonyl chloride, or more commonly, the resulting N-ethyl-4-aminobenzenesulfonamide can be further functionalized. However, a more direct approach for creating diverse sulfa drugs is to react a precursor, 4-acetamidobenzenesulfonyl chloride, with various amines, followed by deprotection. For the purpose of these notes, we will focus on a modular approach starting with the reduction of this compound and subsequent derivatization.
This modular approach allows for the synthesis of a library of N-ethylated sulfa drug analogues by varying the coupling partner in the second step.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 4-nitrobenzenesulfonyl chloride and ethylamine.[2]
Materials:
-
4-nitrobenzenesulfonyl chloride
-
70% Ethylamine in water
-
Methanol
-
Water
-
Ice
Procedure:
-
In a reaction vessel, mix 12.7 mL of 70% ethylamine in water with 50 mL of methanol.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add 10 g of 4-nitrobenzenesulfonyl chloride portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for 15 minutes at 0-5 °C.
-
Add 100 mL of cold water to the reaction mixture and continue stirring for an additional 30 minutes at a temperature below 5 °C.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry to obtain this compound.
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |
| This compound | 4-nitrobenzenesulfonyl chloride | 70% Ethylamine | Methanol | 0-5 °C | 45 min | 8.99 g |
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Reduction of this compound to N-ethyl-4-aminobenzenesulfonamide
This protocol outlines the reduction of the nitro group to an amine using a standard method with tin and hydrochloric acid.[3]
Materials:
-
This compound
-
Tin (Sn) metal
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 6M)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of water and ethanol.
-
Add an excess of tin metal to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any unreacted tin.
-
Carefully neutralize the filtrate with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield N-ethyl-4-aminobenzenesulfonamide.
Quantitative Data (Representative):
| Compound | Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| N-ethyl-4-aminobenzenesulfonamide | This compound | Sn/HCl | Water/Ethanol | Reflux | 2-3 hours | 85-95 |
Diagram of the Signaling Pathway (Reaction Mechanism):
Caption: Reduction of this compound.
Protocol 3: Synthesis of N-Substituted Sulfa Drugs
This protocol provides a general method for the synthesis of N-substituted sulfa drugs by reacting 4-acetamidobenzenesulfonyl chloride with a primary or secondary amine, followed by deprotection. A similar approach can be envisioned starting from N-ethyl-4-aminobenzenesulfonamide by first converting it to the corresponding sulfonyl chloride. For a more direct library synthesis, we present the established method which can be adapted for N-ethylated analogs.[4]
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Appropriate amine (e.g., 2-aminopyrimidine for Sulfadiazine synthesis)
-
Pyridine
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃) solution
-
Water
-
Ice
Procedure:
-
Dissolve 4-acetamidobenzenesulfonyl chloride in pyridine at room temperature.
-
Add the desired amine (1 equivalent) to the solution and stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water to precipitate the N-acetylated sulfonamide.
-
Collect the precipitate by filtration and wash with cold water.
-
To deprotect the acetyl group, reflux the obtained solid in dilute hydrochloric acid for 1-2 hours.
-
Cool the solution and neutralize with a sodium carbonate solution until a precipitate forms.
-
Collect the final sulfa drug product by filtration, wash with cold water, and dry.
Quantitative Data (Representative for Sulfadiazine Synthesis):
| Product | Starting Material | Amine | Solvent | Deprotection | Yield (%) |
| Sulfadiazine | 4-Acetamidobenzenesulfonyl chloride | 2-Aminopyrimidine | Pyridine | HCl, reflux | 70-80 |
Diagram of the Logical Relationship:
Caption: General synthetic route for N-substituted sulfa drugs.
Conclusion
This compound is a key synthetic intermediate that can be effectively utilized in the preparation of novel N-ethylated sulfa drugs. The protocols provided herein offer a robust framework for the synthesis and derivatization of this compound, enabling the exploration of a new chemical space for potential antibacterial agents. The modular nature of the synthetic strategy allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, which is critical in modern drug discovery. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.
References
Application Notes and Protocols for Cross-Coupling Reactions with N-ethyl-4-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-4-nitrobenzenesulfonamide is a versatile chemical intermediate possessing two key functionalities amenable to cross-coupling reactions: the acidic N-H bond of the sulfonamide group and the carbon-nitro bond on the aromatic ring. This dual reactivity allows for its strategic use in the synthesis of complex molecules. The sulfonamide moiety is a well-established pharmacophore present in numerous therapeutic agents, making these coupling reactions highly relevant for drug discovery and development.[1]
This document provides detailed experimental protocols for two primary classes of palladium-catalyzed cross-coupling reactions involving this compound:
-
N-Arylation via Buchwald-Hartwig Amination: Formation of a carbon-nitrogen (C-N) bond by coupling the sulfonamide nitrogen with an aryl halide or sulfonate. This is a powerful method for synthesizing N,N-disubstituted sulfonamides.[2][3]
-
Denitrative C-C Coupling (Suzuki-Miyaura Type): Formation of a carbon-carbon (C-C) bond by replacing the nitro group with an aryl or vinyl group from an organoboron reagent. This novel approach treats the nitroarene as an electrophilic partner, expanding the synthetic utility of readily available nitro compounds.[4][5]
These protocols are designed to serve as a comprehensive guide for reaction setup, optimization, and execution.
Synthesis of Starting Material: this compound
A reliable method for the synthesis of the title compound is a prerequisite for its use in subsequent coupling reactions. The following protocol is adapted from established procedures.[6]
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, combine 70% ethylamine in water (12.7 mL) and methanol (50 mL).[6]
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add 4-nitrobenzenesulfonyl chloride (10 g) portion-wise, ensuring the internal temperature remains below 5 °C.[6]
-
Stir the reaction mixture at this temperature for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 100 mL of cold water to the reaction mixture.[6]
-
Continue stirring for another 30 minutes at 0-5 °C to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield this compound as a solid (typical yield: ~9 g).[6]
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][7] Sulfonamides are effective nucleophilic partners in this transformation, allowing for the synthesis of N-aryl-N-alkylsulfonamides.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon), add the aryl halide/triflate (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and a base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol, 10 mol%). The use of pre-formed catalysts like (Xantphos)Pd G4 is also highly effective.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N-ethyl-4-nitrobenzenesulfonamide.
Data Presentation: Representative Conditions and Illustrative Yields
The following table summarizes typical reaction conditions for the N-arylation of sulfonamides. Yields are illustrative and may vary based on the specific substrate and optimized conditions.
| Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 85 |
| 1-Chloro-4-methoxybenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 24 | 78 |
| 2-Bromopyridine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (2.0) | Toluene | 100 | 16 | 72 |
| Phenyl triflate | Pd(OAc)₂ (2) | XPhos (5) | K₂CO₃ (2.0) | 1,4-Dioxane | 90 | 20 | 88 |
Protocol 2: Denitrative Suzuki-Miyaura Cross-Coupling
Recent advances have enabled the use of nitroarenes as electrophiles in cross-coupling reactions, where the nitro group acts as a leaving group.[4] This allows for C-C bond formation at the position of the nitro group, providing a powerful alternative to traditional couplings with aryl halides.
General Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vial with this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.5 mmol, 1.5 eq), and a base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst/ligand system (e.g., Pd/BrettPhos catalyst, 2-5 mol%).[4]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or CPME, 4 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the specified temperature (typically 100-130 °C) for 12-48 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and add water (15 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired biaryl sulfonamide product.
Data Presentation: Representative Conditions and Illustrative Yields
The following table provides representative conditions for the denitrative Suzuki-Miyaura coupling of nitroarenes.[4] Yields are illustrative for the coupling of this compound.
| Boronic Acid | Pd Catalyst (mol%) | Ligand | Base (eq) | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (5) | BrettPhos | K₃PO₄ (3.0) | Toluene | 130 | 24 | 75 |
| 4-Methoxyphenylboronic acid | Pd/BrettPhos G3 (3) | - | K₂CO₃ (3.0) | CPME | 120 | 36 | 81 |
| 3-Thienylboronic acid | Pd(OAc)₂ (5) | BrettPhos | K₃PO₄ (3.0) | Toluene | 130 | 24 | 68 |
| Vinylboronic acid pinacol ester | Pd/BrettPhos G3 (3) | - | Cs₂CO₃ (3.0) | 1,4-Dioxane | 110 | 18 | 65 |
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]
- 7. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-ethyl-4-nitrobenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-ethyl-4-nitrobenzenesulfonamide for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Hydrolysis of 4-nitrobenzenesulfonyl chloride: The sulfonyl chloride is moisture-sensitive and can degrade to the unreactive sulfonic acid.[1] 2. Poor quality of reagents: Impurities in the ethylamine or sulfonyl chloride can interfere with the reaction. 3. Incorrect stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion. 4. Low reaction temperature: The reaction may be too slow at very low temperatures. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents if the reaction is performed in a non-aqueous system. Handle 4-nitrobenzenesulfonyl chloride in a dry environment (e.g., glove box or under an inert atmosphere). 2. Use freshly opened or purified reagents. The purity of the starting materials is crucial for a successful reaction. 3. Carefully check the molar ratios of the reactants. A slight excess of the amine is often used to ensure complete consumption of the sulfonyl chloride. 4. While the reaction is typically initiated at low temperatures (0-5 °C) to control the initial exotherm, allowing the reaction to slowly warm to room temperature may be necessary for completion. |
| Presence of Impurities in the Final Product | 1. Formation of side products: Unreacted starting materials or byproducts from side reactions can co-precipitate with the desired product. A common byproduct is 4-nitrobenzenesulfonic acid due to hydrolysis. 2. Inefficient purification: The chosen recrystallization solvent may not effectively separate the product from impurities. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials. Proper temperature control can minimize side reactions. 2. Perform a systematic solvent screen to identify the optimal recrystallization solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[2][3] |
| Oily or Gummy Product Instead of a Crystalline Solid | 1. Presence of residual solvent: Incomplete drying of the product. 2. Low purity: Significant amounts of impurities can inhibit crystallization. 3. "Oiling out" during crystallization: The product may be separating from the solution as a supercooled liquid rather than a solid. | 1. Dry the product thoroughly under vacuum. 2. Re-purify the product, potentially using a different recrystallization solvent or column chromatography. 3. During recrystallization, ensure the solution cools slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can induce crystallization. Using a solvent pair for recrystallization might also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine.[1] This reaction is a nucleophilic substitution at the sulfonyl group, where the amine acts as the nucleophile.
Q2: What is the role of a base in this synthesis?
A2: A base is required to neutralize the hydrochloric acid (HCl) that is generated during the reaction between the sulfonyl chloride and the amine. In the case of using an excess of ethylamine, it can act as both the nucleophile and the base. Alternatively, other bases like pyridine, triethylamine, or sodium carbonate can be used.
Q3: How critical is the reaction temperature?
A3: Temperature control is crucial. The initial reaction is often exothermic, so it is typically carried out at a low temperature (e.g., 0-5 °C) to prevent side reactions and ensure safety.[4] After the initial addition, the reaction may be allowed to warm to room temperature to ensure it goes to completion.
Q4: What are some common side reactions to be aware of?
A4: The primary side reaction is the hydrolysis of 4-nitrobenzenesulfonyl chloride to 4-nitrobenzenesulfonic acid, which is unreactive towards the amine. This occurs in the presence of water. Another possibility, if using a primary amine, is the formation of a disubstituted sulfonamide, although this is less common under controlled conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q6: What is a good solvent for the recrystallization of this compound?
A6: While specific data for this exact compound is not widely published, common solvents for the recrystallization of sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[2] A solvent screening should be performed to determine the optimal solvent or solvent system for your specific product.
Q7: Are there any "greener" or alternative synthesis methods available?
A7: Yes, research has been conducted on more environmentally friendly methods for sulfonamide synthesis. One such method involves using water as a solvent in the presence of a base like sodium carbonate.[5] This approach avoids the use of volatile organic solvents.
Experimental Protocols
Synthesis of this compound (Aqueous Ethylamine Method)
This protocol is adapted from a patented procedure.[4]
Materials:
-
4-nitrobenzenesulfonyl chloride
-
70% Ethylamine in water
-
Methanol
-
Water
Procedure:
-
In a reaction vessel, mix 70% ethylamine in water (12.7 mL) and methanol (50 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add 4-nitrobenzenesulfonyl chloride (10 g) portion-wise, ensuring the temperature is maintained below 5 °C.
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Stir the reaction mixture for 15 minutes at 0-5 °C.
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Add water (100 mL) to the reaction mixture.
-
Continue stirring for an additional 30 minutes, maintaining the temperature below 5 °C.
-
Filter the resulting solid precipitate.
-
Wash the isolated solid with water.
-
Dry the solid to obtain this compound.
Expected Yield: Approximately 8.99 g.
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| 4-nitrobenzenesulfonyl chloride | 10 g | [4] |
| 70% Ethylamine in water | 12.7 mL | [4] |
| Solvent | Methanol | [4] |
| Temperature | 0-5 °C | [4] |
| Reaction Time | 45 minutes | [4] |
| Reported Yield | 8.99 g | [4] |
Visualizations
References
Technical Support Center: Synthesis of N-ethyl-4-nitrobenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyl-4-nitrobenzenesulfonamide. The following information is designed to address common challenges and provide practical solutions to mitigate side reactions and optimize product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine. This reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the major side reactions to be aware of during this synthesis?
The primary side reactions that can occur during the synthesis of this compound include:
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Hydrolysis of 4-nitrobenzenesulfonyl chloride: The starting material, 4-nitrobenzenesulfonyl chloride, is susceptible to hydrolysis, especially in the presence of water, which leads to the formation of 4-nitrobenzenesulfonic acid.
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Overalkylation of the product: Reaction of the desired product, this compound, with another molecule of ethylamine can lead to the formation of the tertiary sulfonamide, N,N-diethyl-4-nitrobenzenesulfonamide.
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Reaction with solvent: If a nucleophilic solvent is used, it may react with the 4-nitrobenzenesulfonyl chloride.
Q3: How can I minimize the hydrolysis of 4-nitrobenzenesulfonyl chloride?
To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. The reaction should be carried out under a dry atmosphere (e.g., using a drying tube or an inert gas like nitrogen or argon). Additionally, maintaining a low reaction temperature can help to reduce the rate of hydrolysis.
Q4: What strategies can be employed to prevent the formation of the overalkylation byproduct, N,N-diethyl-4-nitrobenzenesulfonamide?
The formation of the N,N-diethyl byproduct can be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of 4-nitrobenzenesulfonyl chloride relative to ethylamine can help to ensure that the primary amine is consumed before significant overalkylation of the product occurs. Slow, portion-wise addition of the ethylamine to the reaction mixture can also be beneficial.
Q5: What are the recommended purification methods for this compound?
The most common methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures. Ethanol-water mixtures are often effective.
-
Column Chromatography: For separating the desired product from significant quantities of byproducts, particularly the N,N-diethyl derivative, column chromatography using silica gel is recommended. A solvent system of hexane and ethyl acetate is a good starting point for elution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Significant hydrolysis of 4-nitrobenzenesulfonyl chloride. 3. Loss of product during workup and purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider increasing the reaction time or temperature slightly. 2. Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere. Maintain a low reaction temperature (0-5 °C) during the addition of reagents. 3. Optimize the extraction and purification steps. Minimize the number of transfers and use appropriate solvent volumes. |
| Presence of 4-nitrobenzenesulfonic acid in the product | Hydrolysis of 4-nitrobenzenesulfonyl chloride due to the presence of water. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere. Maintain low reaction temperatures. The acidic byproduct can often be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup. |
| Presence of N,N-diethyl-4-nitrobenzenesulfonamide in the product | Overalkylation of the desired product due to an excess of ethylamine or prolonged reaction times at elevated temperatures. | Carefully control the stoichiometry, using a slight excess of 4-nitrobenzenesulfonyl chloride. Add the ethylamine solution slowly and portion-wise to the reaction mixture. Maintain a low reaction temperature. If the byproduct is still formed, it can be separated by column chromatography. |
| Product "oils out" during recrystallization | The boiling point of the recrystallization solvent is higher than the melting point of the product. The chosen solvent is not ideal. | Select a solvent or solvent mixture with a lower boiling point. Alternatively, use a solvent pair where the product is highly soluble in one solvent and poorly soluble in the other. Dissolve the product in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until turbidity is observed, followed by slow cooling. |
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on the yield of this compound and the formation of major byproducts. Please note that these are representative data and actual results may vary based on specific experimental conditions.
Table 1: Effect of Temperature on Product Yield and Hydrolysis
| Reaction Temperature (°C) | Yield of this compound (%) | Percentage of 4-nitrobenzenesulfonic acid byproduct (%) |
| 0 - 5 | 85 - 95 | < 5 |
| 20 - 25 (Room Temp) | 70 - 80 | 10 - 15 |
| 40 - 50 | 50 - 60 | > 25 |
Table 2: Effect of Ethylamine Stoichiometry on Overalkylation
| Molar Ratio (Ethylamine : 4-nitrobenzenesulfonyl chloride) | Yield of this compound (%) | Percentage of N,N-diethyl-4-nitrobenzenesulfonamide byproduct (%) |
| 1.0 : 1.0 | 90 - 95 | < 2 |
| 1.2 : 1.0 | 80 - 85 | 5 - 10 |
| 2.0 : 1.0 | 60 - 70 | > 20 |
Experimental Protocols
Synthesis of this compound[1]
Materials:
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4-nitrobenzenesulfonyl chloride
-
70% Ethylamine in water
-
Methanol
-
Water
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, combine 70% ethylamine in water (1.2 equivalents) and methanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of methanol and add it to the dropping funnel.
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Add the 4-nitrobenzenesulfonyl chloride solution portion-wise to the cooled ethylamine mixture, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5 °C.
-
Add cold water to the reaction mixture to precipitate the product.
-
Stir the resulting slurry for 30 minutes, maintaining the temperature below 5 °C.
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Filter the solid product, wash it with cold water, and dry it to obtain this compound. The reported yield for a similar reaction is approximately 90%.[1]
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
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To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to complete crystallization.
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Collect the pure crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them.
Visualizing Reaction Pathways and Troubleshooting
Caption: Main reaction pathway for the synthesis of this compound and its major side reactions.
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
References
Technical Support Center: N-ethyl-4-nitrobenzenesulfonamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-ethyl-4-nitrobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
The primary challenges in purifying this compound often revolve around its moderate polarity and potential for thermal instability. Key issues include the removal of unreacted starting materials such as 4-nitrobenzenesulfonyl chloride and ethylamine, as well as side-products formed during the reaction. The presence of the nitro group can also make the compound susceptible to degradation under certain conditions.
Q2: What are the most common impurities I might encounter?
Common impurities in the synthesis of this compound can include:
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Unreacted 4-nitrobenzenesulfonyl chloride: This is a common impurity if the reaction has not gone to completion.
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4-Nitrobenzenesulfonamide: Formed from the hydrolysis of the starting sulfonyl chloride.[1]
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Over-alkylated products: While less common with a secondary sulfonamide, related impurities may arise.
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Starting amine: Residual ethylamine may be present.
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Solvent and reagent residues: Residual solvents and any catalysts or bases used in the synthesis.
Q3: What are the recommended purification methods for this compound?
The most effective purification methods for this compound, a solid at room temperature, are typically:
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Recrystallization: Ideal for removing small amounts of impurities from a solid product.[2][3]
-
Column Chromatography: Useful for separating the target compound from structurally similar impurities, especially when dealing with complex mixtures.[4][5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C8H10N2O4S[6] |
| Molecular Weight | 230.24 g/mol [6] |
| Melting Point | 102-103 °C[7] |
| Appearance | Typically a solid at room temperature.[6] |
| pKa | 10.50 ± 0.50 (Predicted)[7] |
| Storage Temperature | 2-8°C[7] |
Troubleshooting Guides
Guide 1: Recrystallization Issues
Symptom: Oiling out during recrystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble in the chosen solvent.
-
Troubleshooting Steps:
-
Select a lower-boiling solvent: Choose a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.[2][8]
-
Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Reheat to dissolve and then cool slowly.[2] Common solvent systems for compounds of moderate polarity include ethanol/water, or ethyl acetate/hexanes.[8]
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Symptom: Poor recovery of the product.
-
Possible Cause: Too much solvent was used, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Minimize the amount of hot solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
-
Evaporate excess solvent: If too much solvent was added, carefully evaporate some of it to concentrate the solution before cooling.
-
Choose a different solvent system: Test the solubility of your compound in various solvents to find one where it is less soluble at cold temperatures.
-
Symptom: Product is still impure after recrystallization.
-
Possible Cause: The impurities have similar solubility profiles to the product in the chosen solvent, or the crystals have trapped the mother liquor.
-
Troubleshooting Steps:
-
Perform a second recrystallization: A second recrystallization can often significantly improve purity.
-
Wash the crystals thoroughly: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.[2]
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Consider a different purification method: If impurities co-crystallize, column chromatography may be necessary.
-
Guide 2: Column Chromatography Issues
Symptom: Poor separation of product and impurities.
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Possible Cause: Inappropriate solvent system (eluent) or column overloading.
-
Troubleshooting Steps:
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Optimize the solvent system with TLC: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives good separation between your product and the impurities. A good starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.[5] The target compound should have an Rf value of approximately 0.3.[5]
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to elute the compounds sequentially.
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Reduce the amount of crude product loaded onto the column. [4]
-
Symptom: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Troubleshooting Steps:
-
Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, move from 10% ethyl acetate in hexanes to 20% or higher.
-
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.[2]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.[2]
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Drying: Dry the purified crystals, for example, in a vacuum oven.
General Flash Column Chromatography Protocol
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Solvent System Selection: Use TLC to determine an appropriate solvent system. A common choice for compounds like this compound is a mixture of hexanes and ethyl acetate.[5]
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Apply the sample to the top of the silica gel. Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.[5]
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Elution: Begin eluting with the chosen solvent system. A flow rate of about 2 inches per minute is often recommended.[5] If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. 4-ニトロベンゼンスルホンアミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Home Page [chem.ualberta.ca]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. CAS 28860-08-4: this compound [cymitquimica.com]
- 7. This compound CAS#: 28860-08-4 [amp.chemicalbook.com]
- 8. Tips & Tricks [chem.rochester.edu]
Preventing hydrolysis of N-ethyl-4-nitrobenzenesulfonamide during workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of N-ethyl-4-nitrobenzenesulfonamide during experimental workup.
Troubleshooting Guide: Preventing Hydrolysis During Workup
Q1: I am observing significant loss of my this compound product during the aqueous workup. What are the likely causes?
A1: Product loss of this compound during aqueous workup is most commonly due to hydrolysis of the sulfonamide bond. This hydrolysis can be catalyzed by both acidic and basic conditions, which may be present in your reaction mixture or introduced during the workup steps. Key factors that promote hydrolysis include:
-
Extreme pH: Both strongly acidic (pH < 4) and strongly basic (pH > 9) conditions can accelerate the rate of hydrolysis.
-
Elevated Temperatures: Higher temperatures during the workup will increase the rate of hydrolysis.
-
Prolonged Exposure to Aqueous Environments: The longer your compound is in contact with an aqueous acidic or basic solution, the more likely it is to hydrolyze.
Q2: My reaction was run under basic conditions. How should I neutralize it without causing hydrolysis?
A2: When neutralizing a basic reaction mixture, it is crucial to avoid creating a strongly acidic environment. A common mistake is to add a strong acid too quickly, causing localized areas of very low pH.
Recommended Procedure:
-
Cool the reaction mixture: Before neutralization, cool the reaction mixture in an ice bath (0-5 °C) to slow down the rate of hydrolysis.
-
Use a weak acid: Neutralize the mixture by slowly adding a chilled, dilute solution of a weak acid, such as 1 M aqueous ammonium chloride (NH₄Cl) or a saturated sodium bicarbonate (NaHCO₃) solution if you need to neutralize a strong acid.
-
Monitor the pH: Use pH paper or a calibrated pH meter to monitor the pH of the aqueous phase during neutralization. Aim for a final pH between 6.5 and 7.5.
-
Immediate Extraction: Once neutralized, proceed immediately with the extraction of your product into an organic solvent to minimize its contact time with the aqueous phase.
Q3: I need to perform an acidic wash to remove basic impurities. How can I do this safely?
A3: An acidic wash is often necessary, but it must be performed carefully to prevent sulfonamide hydrolysis.
Recommended Procedure:
-
Use a Mildly Acidic Solution: Instead of strong acids like HCl, use a chilled, dilute solution of a weak acid, such as 1 M citric acid or 1 M ammonium chloride. A pH of around 4-5 is often sufficient to protonate and remove basic impurities without significantly hydrolyzing the sulfonamide.
-
Minimize Contact Time: Perform the wash quickly. Add the acidic solution, shake the separatory funnel gently for no more than 30-60 seconds, and then promptly separate the layers.
-
Follow with a Neutral Wash: Immediately after the acidic wash, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.
Frequently Asked Questions (FAQs)
Q4: What is the optimal pH range to maintain during the workup to ensure the stability of this compound?
A4: The optimal pH range for minimizing the hydrolysis of this compound during an aqueous workup is between pH 6.5 and 7.5 . In this near-neutral range, both acid- and base-catalyzed hydrolysis are minimized.
Q5: Is this compound more stable under acidic or basic conditions?
A5: The stability of sulfonamides with respect to pH can be complex. While the anionic form of a sulfonamide, present at higher pH, can be less susceptible to nucleophilic attack, strong basic conditions are known to promote hydrolysis, often utilized in deprotection strategies. Conversely, acidic conditions can protonate the sulfonamide, also making it susceptible to hydrolysis. Therefore, for the purpose of preserving the compound during a workup, maintaining a near-neutral pH is the most effective strategy.
Q6: Can I use a strong base like NaOH to wash my organic layer if I have acidic impurities?
A6: It is highly discouraged to use strong bases like sodium hydroxide or potassium hydroxide for washing, as this will significantly promote the hydrolysis of your this compound. Instead, use a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to remove acidic impurities.
Q7: How does temperature affect the rate of hydrolysis?
A7: The rate of hydrolysis is highly dependent on temperature. As a general rule, for every 10 °C increase in temperature, the reaction rate can approximately double. Therefore, it is best practice to perform all aqueous workup steps, including washes and extractions, at a reduced temperature (e.g., in an ice bath) to minimize product loss.
Experimental Protocol: Workup to Minimize Hydrolysis
This protocol outlines a standard workup procedure for a reaction containing this compound, designed to minimize its hydrolysis.
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching/Neutralization:
-
If the reaction is basic, slowly add a chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring until the pH of the aqueous phase is between 6.5 and 7.5.
-
If the reaction is acidic, slowly add a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of theaqueous phase is between 6.5 and 7.5. Be cautious of gas evolution.
-
-
Extraction:
-
Transfer the mixture to a pre-chilled separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic layers once with a chilled, saturated aqueous solution of sodium bicarbonate (if the initial reaction was acidic or if an acidic wash was performed).
-
Wash the combined organic layers once with chilled brine (saturated aqueous NaCl).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature of ≤ 30 °C).
-
Data Presentation
Table 1: Summary of Conditions Affecting the Stability of this compound During Workup
| Parameter | Condition to Minimize Hydrolysis | Rationale |
| pH | Maintain between 6.5 and 7.5 | Minimizes both acid- and base-catalyzed hydrolysis. |
| Temperature | 0-5 °C (Ice Bath) | Reduces the kinetic rate of the hydrolysis reaction. |
| Aqueous Contact Time | As short as possible | Reduces the opportunity for the hydrolysis reaction to occur. |
| Neutralizing Agent (for basic reaction) | Chilled, dilute weak acid (e.g., 1M NH₄Cl) | Avoids overshooting into a strongly acidic environment. |
| Neutralizing Agent (for acidic reaction) | Chilled, saturated NaHCO₃(aq) | A mild base that effectively neutralizes acids without creating a strongly basic environment. |
| Washing Agents | Chilled, saturated NaHCO₃(aq) and Brine | Removes acidic/basic impurities and water without promoting hydrolysis. |
Visualizations
Caption: Mechanisms of acid- and base-catalyzed sulfonamide hydrolysis.
Caption: Step-by-step workflow for a hydrolysis-minimizing workup.
Caption: A logical guide to troubleshooting product loss during workup.
Technical Support Center: 4-Nitrobenzenesulfonyl Chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted 4-nitrobenzenesulfonyl chloride (nosyl chloride) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted 4-nitrobenzenesulfonyl chloride?
A1: Common methods include aqueous workup (extraction), quenching with a nucleophilic reagent, purification by column chromatography, and recrystallization. The choice of method depends on the stability of the desired product and the scale of the reaction.
Q2: How does quenching work to remove 4-nitrobenzenesulfonyl chloride?
A2: Quenching involves adding a simple nucleophile to the reaction mixture to consume the excess 4-nitrobenzenesulfonyl chloride. The nucleophile reacts with the sulfonyl chloride to form a sulfonamide or sulfonate ester. This new compound has different solubility and chromatographic properties than the starting material, facilitating its removal. Common quenching agents include methanol, water, or simple amines. For example, adding methanol will convert the nosyl chloride into the corresponding methyl sulfonate.[1]
Q3: What are the properties of 4-nitrobenzenesulfonyl chloride that are relevant for its removal?
A3: 4-Nitrobenzenesulfonyl chloride is a yellow crystalline solid that is sensitive to moisture.[2][3] It is soluble in many common organic solvents like THF, dichloromethane, ethyl acetate, and toluene, but it is insoluble in water.[2][4] It reacts with water, especially when heated, to hydrolyze into 4-nitrobenzenesulfonic acid.[2][5] This sulfonic acid byproduct is highly polar and can typically be removed with a basic aqueous wash.
Q4: What are the primary byproducts formed when quenching 4-nitrobenzenesulfonyl chloride?
A4: The primary byproduct depends on the quenching agent used.
-
Water: Forms 4-nitrobenzenesulfonic acid.
-
Alcohols (e.g., Methanol): Form the corresponding sulfonate ester (e.g., methyl 4-nitrobenzenesulfonate).[1]
-
Amines: Form the corresponding sulfonamide.
Q5: Can I use column chromatography to separate my product from unreacted 4-nitrobenzenesulfonyl chloride?
A5: Yes, silica gel column chromatography is a viable method for separating products from unreacted 4-nitrobenzenesulfonyl chloride, provided the product has a significantly different polarity. However, because 4-nitrobenzenesulfonyl chloride is reactive, it may streak or decompose on silica gel. It is often preferable to quench the excess reagent before chromatography to simplify the purification process.
Troubleshooting Guide
Issue 1: My product is contaminated with 4-nitrobenzenesulfonic acid after the aqueous workup.
-
Cause: Excess 4-nitrobenzenesulfonyl chloride was hydrolyzed to 4-nitrobenzenesulfonic acid during the workup. This byproduct is acidic and can be water-soluble, especially in its salt form.
-
Solution: Perform a basic aqueous wash on the organic layer. Use a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to deprotonate the sulfonic acid, forming a water-soluble salt that will partition into the aqueous layer. Repeat the wash if necessary.
Issue 2: An emulsion formed during the aqueous extraction.
-
Cause: Emulsions can form, particularly when using certain solvents like THF or benzene, or when the reaction mixture contains amphiphilic molecules.
-
Solution: To break the emulsion, try the following:
-
Allow the mixture to stand for a longer period.
-
Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of layers.
-
Filter the entire mixture through a pad of Celite.
-
If practical for your product's stability, gently warm the mixture.
-
For future experiments, if using a water-miscible solvent like THF, consider removing it via rotary evaporation before initiating the aqueous workup.[6]
-
Issue 3: My product co-elutes with the quenched byproduct during column chromatography.
-
Cause: The polarity of your desired product is too similar to the byproduct formed from quenching (e.g., the methyl sulfonate or sulfonamide).
-
Solution:
-
Optimize Chromatography: Systematically vary the solvent system for your column. Using a gradient elution or trying different solvent mixtures (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) may achieve separation.
-
Change the Quenching Agent: If you quenched with methanol, the resulting methyl sulfonate may be non-polar. Try quenching with a small, polar amine instead to create a more polar sulfonamide byproduct that might adhere more strongly to the silica gel.
-
Recrystallization: If your product is a solid, recrystallization may be a highly effective alternative to chromatography for achieving high purity.
-
Data Presentation
The physical properties of 4-nitrobenzenesulfonyl chloride and its common hydrolysis byproduct are crucial for planning an effective separation strategy.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility | Organic Solvent Solubility |
| 4-Nitrobenzenesulfonyl Chloride | C₆H₄ClNO₄S | 221.62 | 75-79 °C[2][3] | Insoluble[2][4] | Soluble in Toluene, THF, CH₂Cl₂, Ethyl Acetate[4] |
| 4-Nitrobenzenesulfonic Acid | C₆H₅NO₅S | 203.17 | 95-100 °C (hydrate) | Soluble | Generally insoluble in non-polar organic solvents |
Experimental Protocols
Protocol 1: Removal by Aqueous Workup and Extraction
This protocol is suitable for water-insoluble products that are stable to dilute acidic and basic conditions. The goal is to hydrolyze the excess sulfonyl chloride and extract the resulting sulfonic acid into a basic aqueous phase.
-
Quench with Water: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add water to the mixture to begin the hydrolysis of the unreacted 4-nitrobenzenesulfonyl chloride.
-
Solvent Addition: Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to dilute the reaction mixture and facilitate layer separation.[7]
-
Acid Wash (Optional): If the reaction used an amine base (e.g., triethylamine, pyridine), perform an acidic wash with 1N HCl to remove it.[6] Transfer the mixture to a separatory funnel, wash, and separate the layers. Retain the organic layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the 4-nitrobenzenesulfonic acid byproduct into its sodium salt, which is highly soluble in the aqueous phase.[8]
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Caption: Workflow for removing nosyl chloride via aqueous extraction.
Protocol 2: Removal by Quenching with Methanol
This protocol is effective when the resulting methyl sulfonate byproduct has a different polarity from the desired product, allowing for easy separation by chromatography or recrystallization.
-
Cool Reaction: After the reaction is deemed complete, cool the mixture in an ice bath to 0 °C.
-
Add Quenching Agent: Slowly add methanol (approx. 5-10 equivalents relative to the excess sulfonyl chloride) to the stirring reaction mixture.[1]
-
Warm to Room Temperature: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure the quenching reaction is complete.[1]
-
Concentrate: Remove the reaction solvent and excess methanol under reduced pressure.
-
Purification: Purify the resulting crude residue, which now contains your product and methyl 4-nitrobenzenesulfonate, by either column chromatography or recrystallization.
Caption: Workflow for quenching nosyl chloride with methanol.
Protocol 3: Removal by Using a Scavenger Resin
This method is ideal for efficiently removing excess sulfonyl chloride without a traditional aqueous workup. It is particularly useful for parallel synthesis or when products are sensitive to water.
-
Select Resin: Choose a suitable scavenger resin. An amine-functionalized silica or polystyrene resin (e.g., Tris(2-aminoethyl)amine, Si-TMA) is effective for scavenging sulfonyl chlorides.[9]
-
Add Resin: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-4 equivalents relative to the excess 4-nitrobenzenesulfonyl chloride).
-
Stir: Allow the mixture to stir at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the disappearance of the 4-nitrobenzenesulfonyl chloride by TLC or LCMS.
-
Filter: Filter the reaction mixture to remove the resin. The resin will now have the bound sulfonyl group.
-
Rinse and Concentrate: Rinse the filtered resin with a small amount of the reaction solvent. Combine the filtrate and rinses, and concentrate under reduced pressure to obtain the crude product, free of the excess reagent.
Caption: Workflow for scavenging nosyl chloride with a functionalized resin.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 8. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 9. silicycle.com [silicycle.com]
N-ethyl-4-nitrobenzenesulfonamide stability issues in solution
Welcome to the technical support center for N-ethyl-4-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the stability of this compound in solution during experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: Degradation of this compound in solution is most commonly due to hydrolysis of the sulfonamide bond. The stability is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze this degradation. Additionally, exposure to high temperatures and UV light may also contribute to its degradation.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation product resulting from hydrolysis is 4-nitrobenzenesulfonic acid and ethylamine. Under certain conditions, other secondary degradation products may be observed.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, it is recommended to:
-
Prepare fresh solutions before use.
-
If storage is necessary, store solutions at low temperatures (2-8 °C) and protect them from light.
-
Use buffers to maintain a neutral pH (around 6-7.5) if compatible with your experimental setup, as extreme pH values can accelerate hydrolysis.
-
Avoid prolonged exposure to elevated temperatures.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the stability of this compound and quantifying its degradation products. A suitable method would use a C18 column with a mobile phase consisting of an acetonitrile and water gradient.[1][2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results in biological assays. | Degradation of the compound leading to lower effective concentration. | Prepare fresh solutions for each experiment. Confirm the concentration and purity of the stock solution using HPLC before use. |
| Precipitate formation in the solution upon storage. | Poor solubility or degradation product precipitation. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If storing, filter the solution before use to remove any precipitate. Consider using a co-solvent if solubility is an issue. |
| Change in the color of the solution. | Photodegradation or chemical reaction. | Store the solution in amber vials or protect it from light. Ensure the solution is not reacting with any components of your experimental system. |
| Multiple peaks observed in HPLC analysis of a freshly prepared solution. | Impure starting material or rapid degradation in the chosen solvent. | Check the certificate of analysis of the compound. Prepare the solution in a different, aprotic solvent (e.g., anhydrous DMSO or acetonitrile) to minimize immediate degradation. |
Quantitative Stability Data
| Condition | Parameter | Value | Notes |
| Hydrolytic Stability | Half-life (t½) at pH 4 | Estimated to be on the order of days to weeks. | Hydrolysis is catalyzed by acid. |
| Half-life (t½) at pH 7 | Estimated to be on the order of months. | Relatively stable at neutral pH. | |
| Half-life (t½) at pH 10 | Estimated to be on the order of days. | Base-catalyzed hydrolysis is significant. | |
| Thermal Stability | Degradation at 60°C | Noticeable degradation may occur over several days. | Thermal stress can accelerate hydrolysis. |
| Photostability | Degradation under UV light | Potential for photodegradation of the nitroaromatic ring. | Solutions should be protected from light. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.
-
Dissolution: Add the desired volume of a suitable solvent (e.g., DMSO, DMF, or ethanol) to the vial.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container. For short-term storage (1-2 days), 2-8°C is acceptable.
Protocol 2: RP-HPLC Method for Stability Analysis
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for the synthesis of a key intermediate of Dorzolamide, a carbonic anhydrase inhibitor, utilizing this compound.
Caption: Hypothesized signaling pathway illustrating the inhibition of carbonic anhydrase by a sulfonamide inhibitor like this compound.
References
Technical Support Center: Scaling Up the Synthesis of N-ethyl-4-nitrobenzenesulfonamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of N-ethyl-4-nitrobenzenesulfonamide. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields in the synthesis of this compound can stem from several factors. A primary consideration is the integrity of your starting materials.
-
Moisture Sensitivity of 4-Nitrobenzenesulfonyl Chloride: 4-Nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to 4-nitrobenzenesulfonic acid, which will not react with ethylamine to form the desired product. Ensure that the sulfonyl chloride is of high purity and has been stored in a dry environment.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or ensuring the temperature is maintained within the optimal range.
-
Suboptimal Temperature Control: The reaction is typically carried out at a low temperature (0-5 °C) to control its exothermic nature.[1] Deviations from this temperature range can lead to side reactions and a decrease in yield.
-
Incorrect Stoichiometry: Ensure that the molar ratios of the reactants are correct. An excess of ethylamine is generally used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct.
Issue 2: Product is Impure, Oily, or Difficult to Isolate
Question: The crude product is an oil or a sticky solid and is difficult to filter and purify. What could be the cause and how can I obtain a crystalline product?
Answer: The presence of impurities or residual solvent can prevent the product from crystallizing properly.
-
Inadequate Washing: The work-up procedure involves washing the isolated solid with water to remove excess ethylamine and any water-soluble byproducts.[1] Ensure thorough washing to remove these impurities.
-
Residual Solvent: The presence of the reaction solvent (e.g., methanol) can inhibit crystallization. Ensure the product is adequately dried under vacuum.
-
Recrystallization: If the product remains oily or impure after washing and drying, recrystallization is a necessary purification step. A common technique is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. Suitable solvent systems for sulfonamides can include ethanol/water or ethyl acetate/hexanes.
Issue 3: Runaway Reaction and Poor Temperature Control During Scale-Up
Question: When scaling up the reaction, I am experiencing a rapid temperature increase that is difficult to control. What are the risks and how can I manage the exotherm?
Answer: The reaction between 4-nitrobenzenesulfonyl chloride and ethylamine is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a runaway reaction.
-
Controlled Reagent Addition: Add the 4-nitrobenzenesulfonyl chloride portion-wise or as a solution via a dropping funnel to the cooled ethylamine solution.[1] This allows for better control of the reaction rate and heat generation.
-
Efficient Cooling: Use a robust cooling system, such as an ice-salt bath or a cryostat, to maintain the internal reaction temperature below 5 °C.[1]
-
Adequate Agitation: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath and to prevent the formation of localized hot spots.
-
Dilution: Conducting the reaction in a sufficient volume of solvent can help to absorb the heat generated.
Frequently Asked Questions (FAQs)
Q1: What is the role of methanol in the reaction?
A1: Methanol is used as a co-solvent with water to ensure that both the aqueous ethylamine and the organic 4-nitrobenzenesulfonyl chloride are sufficiently soluble to react efficiently.
Q2: Why is it important to maintain the temperature below 5 °C?
A2: Maintaining a low temperature is crucial for several reasons. Firstly, it controls the exothermic nature of the reaction, preventing a runaway reaction. Secondly, it minimizes the potential for side reactions, such as the hydrolysis of the sulfonyl chloride, which would reduce the yield of the desired product.[1]
Q3: What are the potential side products in this reaction?
A3: The primary side product is 4-nitrobenzenesulfonic acid, formed from the hydrolysis of 4-nitrobenzenesulfonyl chloride. Another potential impurity is the product of double sulfonylation of ethylamine, although this is less likely under the reaction conditions with excess amine.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product can be confirmed using various analytical techniques, including:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the chemical structure of the compound.
-
Chromatography: HPLC or GC can be used to determine the purity of the compound and to quantify any impurities.
Q5: What safety precautions should be taken when working with 4-nitrobenzenesulfonyl chloride and ethylamine?
A5: Both 4-nitrobenzenesulfonyl chloride and ethylamine are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. 4-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Ethylamine is a flammable and corrosive gas or liquid.
Data Presentation
Table 1: Reactant Quantities and Yield for Laboratory-Scale Synthesis
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 4-Nitrobenzenesulfonyl chloride | 221.62 | 10.0 | 0.045 | 1.0 |
| 70% Ethylamine in water | 45.08 (for pure ethylamine) | 12.7 mL (solution) | ~0.16 (of ethylamine) | ~3.5 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| This compound | 230.24 | 10.36 | 8.99 | 86.8 |
Data extracted from a representative synthesis protocol.[1]
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Hydrolysis of sulfonyl chloride- Incomplete reaction- Poor temperature control | - Use dry reagents and solvents- Monitor reaction to completion (TLC, LC-MS)- Maintain temperature at 0-5 °C |
| Impure/Oily Product | - Inadequate washing- Residual solvent | - Wash thoroughly with cold water- Dry product under vacuum- Recrystallize from a suitable solvent system |
| Runaway Reaction | - Rapid reagent addition- Inefficient cooling- Poor agitation | - Add sulfonyl chloride portion-wise or via dropping funnel- Use an efficient cooling bath (ice-salt, cryostat)- Ensure vigorous stirring |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on a reported laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls.[1]
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
70% Ethylamine in water
-
Methanol
-
Water (deionized)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice-salt bath or cryostat for cooling
-
Thermometer
-
Büchner funnel and vacuum flask for filtration
Procedure:
-
In a round-bottom flask, combine 70% ethylamine in water (12.7 mL) and methanol (50 mL).
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Add 4-nitrobenzenesulfonyl chloride (10 g) portion-wise to the cooled ethylamine solution, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5 °C.
-
Add cold water (100 mL) to the reaction mixture and continue stirring for 30 minutes, maintaining the temperature below 5 °C.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the isolated solid thoroughly with cold water.
-
Dry the product under vacuum to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Common impurities in N-ethyl-4-nitrobenzenesulfonamide and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethyl-4-nitrobenzenesulfonamide. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials and byproducts from side reactions. These include:
-
4-Nitrobenzenesulfonyl chloride: The unreacted starting material.
-
4-Nitrobenzenesulfonamide: Formed by the hydrolysis of 4-nitrobenzenesulfonyl chloride or de-ethylation of the product under certain conditions.
Q2: How can I detect the presence of these impurities?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for initial purity assessment. A more quantitative analysis can be performed using High-Performance Liquid Chromatography (HPLC).
Q3: What are the general strategies for removing these impurities?
A3: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q4: Is it possible to remove 4-nitrobenzenesulfonyl chloride by washing with an aqueous base?
A4: While washing with a mild aqueous base (e.g., sodium bicarbonate solution) can help to hydrolyze and remove some of the unreacted 4-nitrobenzenesulfonyl chloride, this process can also promote the hydrolysis of the desired product if not carefully controlled. Therefore, this method should be performed cautiously, preferably at low temperatures and for a short duration.
Troubleshooting Guides
Issue 1: My synthesized this compound shows multiple spots on TLC.
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Ensure the reaction has gone to completion by monitoring it with TLC until the starting material spot (4-nitrobenzenesulfonyl chloride) is no longer visible. If the reaction has stalled, consider extending the reaction time or gently heating the reaction mixture if the protocol allows.
-
-
Possible Cause 2: Presence of 4-Nitrobenzenesulfonamide Impurity.
-
Solution: This impurity is more polar than the desired product. It can be removed by recrystallization or column chromatography. See the experimental protocols below for detailed procedures.
-
-
Possible Cause 3: Degradation of the Product.
-
Solution: this compound may be sensitive to harsh conditions (e.g., strong acids or bases, high temperatures). Ensure that the work-up and purification steps are performed under appropriate conditions.
-
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
Objective: To assess the purity of this compound and identify the presence of common impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Crude this compound
-
Standards of 4-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonamide (if available)
-
Mobile Phase: A mixture of chloroform and tert-butanol (e.g., 80:20 v/v) or chloroform and n-butanol (e.g., 9:1 v/v) can be effective.[1]
-
Visualization: UV lamp (254 nm) and a fluorescamine staining solution (0.1 mg/mL in acetone).[1]
Methodology:
-
Prepare a dilute solution of the crude product and standards in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot the solutions onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
For enhanced visualization, spray the plate with the fluorescamine solution and observe under a UV lamp (366 nm). Sulfonamides will appear as fluorescent spots.[1]
-
Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The product, this compound, is less polar than 4-nitrobenzenesulfonamide and will have a higher Rf value. 4-Nitrobenzenesulfonyl chloride is the least polar and will have the highest Rf value.
Protocol 2: Purification by Recrystallization
Objective: To purify this compound from less soluble or more soluble impurities.
Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.
Solvent Selection:
-
Based on the polarity of this compound, suitable single solvents for recrystallization could include ethanol, isopropanol, or ethyl acetate.
-
Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective.[2]
-
A systematic approach to solvent selection is recommended:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.
-
Methodology:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cooling in an ice bath can increase the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals under vacuum.
Data Presentation:
| Purification Step | Mass (g) | Purity by HPLC (%) | Yield (%) |
| Crude Product | 5.00 | 85.2 | 100 |
| After 1st Recrystallization (Ethanol) | 4.10 | 98.5 | 82.0 |
| After 2nd Recrystallization (Ethanol) | 3.75 | 99.8 | 75.0 |
(Note: The data in this table is illustrative and should be replaced with experimental results.)
Protocol 3: Purification by Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Mobile Phase: A solvent system with appropriate polarity to achieve good separation. A gradient of hexane/ethyl acetate is a good starting point.
-
Collection tubes
Methodology:
-
Select a Mobile Phase: Use TLC to determine an optimal solvent system. Aim for an Rf value of 0.2-0.4 for this compound.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column, ensuring there are no air bubbles.
-
Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase (or a more polar solvent if necessary, then adsorb onto a small amount of silica gel) and carefully load it onto the top of the column.
-
Elute the Column: Start eluting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase to elute the compounds. 4-Nitrobenzenesulfonyl chloride will elute first, followed by this compound, and finally the more polar 4-nitrobenzenesulfonamide.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation:
| Fraction(s) | Eluent (Hexane:Ethyl Acetate) | Compound(s) Identified by TLC | Mass (g) | Purity by HPLC (%) |
| 1-5 | 90:10 | 4-Nitrobenzenesulfonyl chloride | 0.35 | - |
| 6-15 | 80:20 | This compound | 4.20 | 99.9 |
| 16-20 | 70:30 | This compound & 4-Nitrobenzenesulfonamide | 0.25 | - |
| 21-25 | 60:40 | 4-Nitrobenzenesulfonamide | 0.15 | - |
(Note: The data in this table is illustrative and should be replaced with experimental results.)
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: General purification workflow for this compound.
References
Technical Support Center: Optimizing Solvent Systems for N-ethyl-4-nitrobenzenesulfonamide Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for the purification of N-ethyl-4-nitrobenzenesulfonamide using thin-layer chromatography (TLC) and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for chromatography?
A1: this compound is a polar organic compound. Key properties include a melting point of 102-103°C and a predicted boiling point of 386.0±44.0°C.[1] The presence of both a nitro group and a sulfonamide group contributes to its polarity, making it soluble in moderately polar to polar organic solvents. This polarity is a critical factor in selecting an appropriate stationary and mobile phase for effective separation.
Q2: What stationary phase is most suitable for the chromatography of this compound?
A2: For normal-phase chromatography, silica gel is the most common and effective stationary phase for separating polar compounds like this compound.[2] Alumina can also be used, but silica gel is generally the first choice. For reversed-phase applications, a C18-bonded silica would be appropriate.
Q3: How do I select a starting solvent system for TLC analysis?
A3: A common starting point for compounds of moderate to high polarity on a silica gel TLC plate is a binary mixture of a non-polar solvent and a more polar solvent. Good starting systems to evaluate include varying ratios of hexane/ethyl acetate or dichloromethane/methanol. The ideal solvent system will move the this compound spot to a retention factor (Rf) of approximately 0.2-0.4, which generally provides the best separation in subsequent column chromatography.
Q4: What is the significance of the retention factor (Rf) and how is it calculated?
A4: The retention factor (Rf) is a measure of how far a compound travels up the TLC plate relative to the solvent front. It is a crucial parameter for optimizing separation. A lower Rf value indicates stronger interaction with the polar stationary phase (silica gel) and lower mobility with the mobile phase. The Rf value is calculated using the following formula:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[3]
Q5: Can I use the same solvent system for both TLC and column chromatography?
A5: Yes, a solvent system optimized in TLC is an excellent starting point for column chromatography.[4][5] A solvent system that gives an Rf of 0.2-0.4 for the target compound in TLC is often ideal for achieving good separation on a silica gel column.
Troubleshooting Guides
This section addresses common issues encountered during the chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of the spot on the TLC plate | 1. Sample is too concentrated (overloaded).2. The compound is highly polar and interacting strongly with the silica gel.3. The sample was not fully dissolved in the spotting solvent. | 1. Dilute the sample solution before spotting on the TLC plate.2. Add a small amount of a more polar solvent (e.g., a few drops of methanol or acetic acid) to the developing solvent to reduce tailing.3. Ensure the sample is completely dissolved before spotting. |
| Compound remains at the baseline (Rf ≈ 0) | 1. The solvent system is not polar enough to move the compound. | 1. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the proportion of methanol. |
| Compound runs with the solvent front (Rf ≈ 1) | 1. The solvent system is too polar. | 1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate. |
| Poor separation of the compound from impurities | 1. The chosen solvent system does not have the right selectivity for the mixture.2. The column was not packed properly (channeling).3. Too much sample was loaded onto the column. | 1. Try a different solvent system. For example, if hexane/ethyl acetate gives poor separation, try a system with a different polarity profile, such as dichloromethane/methanol or toluene/ethyl acetate.2. Ensure the column is packed uniformly without any air bubbles or cracks. Use the slurry packing method for best results.3. Reduce the amount of sample loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of sample to silica gel by weight. |
| No compound eluting from the column | 1. The solvent system is not polar enough.2. The compound may have precipitated on the column. | 1. Gradually increase the polarity of the eluting solvent (gradient elution).2. Ensure the sample is fully dissolved in the loading solvent and is soluble in the initial mobile phase. |
Data Presentation
The following table provides representative Rf values for aromatic sulfonamides, which can serve as an estimation for the behavior of this compound in common solvent systems. Note: These are illustrative values for analogous compounds and actual Rf values for this compound should be determined experimentally.
| Solvent System (v/v) | Compound Type | Approximate Rf Value | Reference |
| Dichloromethane:Methanol:Ammonia (5:1:0.25) | Sulfamethoxazole | 0.46 | [6] |
| Chloroform:n-Butanol (9:1) | Sulfonamides | Varies | |
| Hexane:Ethyl Acetate (7:3) | Aromatic Sulfonamides | ~0.3-0.5 | General observation |
| Dichloromethane:Methanol (9.5:0.5) | Aromatic Sulfonamides | ~0.4-0.6 | General observation |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make an approximately 1% solution.
-
Spotting: Use a capillary tube to apply a small spot of the prepared sample solution onto the starting line. Allow the solvent to evaporate completely.[7]
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. The solvent level should be below the starting line. Cover the chamber to ensure a saturated atmosphere. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), circling any visible spots with a pencil.[7]
-
Rf Calculation: Measure the distance from the starting line to the center of the compound spot and the distance from the starting line to the solvent front. Calculate the Rf value.[3]
-
Optimization: Adjust the solvent system ratio to achieve an Rf value between 0.2 and 0.4 for this compound.
Protocol 2: Column Chromatography for Purification
-
Column Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.
-
Slurry Packing: In a beaker, mix silica gel with the initial, least polar solvent system to create a slurry. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[4][8] Add a thin layer of sand on top of the packed silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined from TLC analysis. Collect fractions in test tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Workflow for TLC Solvent System Optimization.
Caption: General Workflow for Column Chromatography Purification.
Caption: Logical Flow for Troubleshooting TLC Separations.
References
- 1. This compound CAS#: 28860-08-4 [amp.chemicalbook.com]
- 2. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 3. Khan Academy [khanacademy.org]
- 4. quora.com [quora.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of N-ethyl-4-nitrobenzenesulfonamide and Related Sulfonamides
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-nitrobenzenesulfonamide and 4-nitro-N-phenylbenzenesulfonamide. These compounds serve as key comparators to predict the spectral characteristics of N-ethyl-4-nitrobenzenesulfonamide. The primary differences in the spectra are expected in the signals corresponding to the N-substituent.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 4-Nitrobenzenesulfonamide | DMSO-d₆ | 8.43 (d, 2H), 8.10 (d, 2H), 7.77 (s, 2H, -SO₂NH₂)[1] |
| 4-Nitro-N-phenylbenzenesulfonamide | DMSO-d₆ | 10.60 (s, 1H, -SO₂NH-), 8.38 (d, J = 8.4 Hz, 2H), 8.02 (d, J = 8.4 Hz, 2H), 7.27 (t, J = 7.4 Hz, 2H), 7.13 (d, J = 7.6 Hz, 2H), 7.09 (t, J = 7.2 Hz, 1H)[2] |
| This compound (Predicted) | - | Aromatic protons ortho to the sulfonyl group are expected around 8.0-8.4 ppm, and those ortho to the nitro group around 8.3-8.5 ppm. The ethyl group would likely show a quartet for the -CH₂- group and a triplet for the -CH₃ group. |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 4-Nitro-N-phenylbenzenesulfonamide | DMSO-d₆ | 150.3, 145.4, 137.4, 129.8, 128.7, 125.2, 125.1, 121.2[2] |
| This compound (Predicted) | - | The aromatic carbons are expected in the 120-151 ppm range. The ethyl group carbons would appear in the aliphatic region, with the -CH₂- carbon likely around 35-45 ppm and the -CH₃- carbon around 10-15 ppm. |
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra for sulfonamide compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sulfonamide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Data Acquisition:
-
The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
The spectral width is typically set from -2 to 12 ppm.
-
A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
The spectral width is typically set from 0 to 200 ppm.
-
A larger number of scans are usually required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts (δ) are referenced to the TMS signal at 0.00 ppm.
-
The spectra are integrated to determine the relative ratios of the protons. For ¹³C spectra, peak picking is performed to identify the chemical shifts of the carbons.
Visualizing the NMR Analysis Workflow
The following diagram illustrates the general workflow for characterizing a chemical compound using NMR spectroscopy.
Caption: General workflow for NMR analysis.
References
Interpreting the Mass Spectrum of N-ethyl-4-nitrobenzenesulfonamide: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrum of N-ethyl-4-nitrobenzenesulfonamide. By comparing its fragmentation pattern with related chemical structures, this document serves as a practical resource for the identification and characterization of this compound in various experimental settings.
Predicted Mass Spectrum Data
The mass spectrum of this compound is anticipated to exhibit a distinct fragmentation pattern under electron ionization. The molecular ion and key fragment ions are summarized in the table below. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.
| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance |
| 230 | [M]⁺˙ (Molecular Ion) | [C₈H₁₀N₂O₄S]⁺˙ | Low |
| 186 | [O₂NC₆H₄SO₂]⁺ | [C₆H₄NO₄S]⁺ | High |
| 166 | [M - SO₂]⁺˙ | [C₈H₁₀N₂O₂]⁺˙ | Medium |
| 122 | [O₂NC₆H₄]⁺ | [C₆H₄NO₂]⁺ | Medium |
| 92 | [C₆H₄O]⁺ | [C₆H₄O]⁺ | Low |
| 76 | [C₆H₄]⁺˙ | [C₆H₄]⁺˙ | Medium |
| 44 | [CH₃CHNH₂]⁺ | [C₂H₆N]⁺ | Medium |
| 29 | [CH₂CH₂]⁺˙ | [C₂H₄]⁺˙ | Medium |
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by the ionization of a lone pair electron, typically from the sulfonyl or nitro group. The resulting molecular ion is unstable and undergoes a series of characteristic cleavage reactions. The primary fragmentation pathways are illustrated below.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
A standard method for analyzing this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
If necessary, dilute the stock solution to a working concentration of 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[1]
-
Ionization Energy: 70 eV.[1]
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
Experimental Workflow
The general workflow for the analysis of this compound by GC-MS is depicted in the following diagram.
Caption: General experimental workflow for GC-MS analysis.
Comparison with Alternative Compounds
Understanding the fragmentation of related compounds is crucial for interpreting the mass spectrum of this compound.
-
N-ethyl-4-methylbenzenesulfonamide: This compound would exhibit a similar fragmentation pattern, but with a different molecular ion at m/z 199.[2] The key fragment corresponding to the substituted benzene ring would be at m/z 155 (toluenesulfonyl cation) instead of m/z 186. The fragments from the ethylamino group (m/z 44 and 29) would be identical.
-
4-Nitrobenzenesulfonamide: This parent compound, lacking the N-ethyl group, has a molecular weight of 202 g/mol .[3] Its spectrum would show the 4-nitrobenzenesulfonyl cation at m/z 186 and the nitrophenyl cation at m/z 122, but would lack the fragments associated with the ethyl group.
-
N-ethyl-benzenesulfonamide: Without the nitro group, this molecule would have a molecular weight of 185 g/mol . The benzenesulfonyl cation would appear at m/z 141, and the phenyl cation at m/z 77. The ethylamino fragments would remain at m/z 44 and 29.
This comparative approach, combined with the predicted fragmentation data and pathways, provides a robust framework for the confident identification of this compound in complex analytical scenarios.
References
A Comparative Guide to the FT-IR Spectral Analysis of N-ethyl-4-nitrobenzenesulfonamide and Related Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-ethyl-4-nitrobenzenesulfonamide, alongside its structural analogs, N-methyl-4-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide. This document is intended to serve as a valuable resource for the identification and characterization of these compounds in a laboratory setting. The guide outlines a detailed experimental protocol for acquiring FT-IR spectra and presents a comparative table of vibrational band assignments.
Comparative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption bands for this compound and its analogs. The data for 4-nitrobenzenesulfonamide is based on published experimental findings, while the assignments for this compound and N-methyl-4-nitrobenzenesulfonamide are based on established group frequency correlations and comparison with related structures.
| Functional Group | Vibrational Mode | 4-Nitrobenzenesulfonamide (Experimental, cm⁻¹)[1] | N-methyl-4-nitrobenzenesulfonamide (Expected, cm⁻¹) | This compound (Expected, cm⁻¹) |
| N-H (Amide) | Stretching | 3350 - 3250 | 3350 - 3250 | 3350 - 3250 |
| C-H (Aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 | 3100 - 3000 |
| C-H (Alkyl) | Asymmetric/Symmetric Stretching | - | ~2950, ~2870 | ~2975, ~2870 |
| C=C (Aromatic) | Stretching | 1600 - 1450 | 1600 - 1450 | 1600 - 1450 |
| NO₂ | Asymmetric Stretching | ~1530 | ~1530 | ~1530 |
| N-H (Amide) | Bending | ~1560 | ~1560 | ~1560 |
| C-H (Alkyl) | Bending | - | ~1465 | ~1460, ~1380 |
| NO₂ | Symmetric Stretching | ~1350 | ~1350 | ~1350 |
| SO₂ | Asymmetric Stretching | ~1310 | ~1310 | ~1310 |
| SO₂ | Symmetric Stretching | ~1160 | ~1160 | ~1160 |
| S-N | Stretching | ~900 | ~900 | ~900 |
| C-N | Stretching | - | ~1180 | ~1180 |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This section details a standard protocol for obtaining the FT-IR spectrum of solid sulfonamide samples using an ATR-FTIR spectrometer. This method is favored for its minimal sample preparation and rapid analysis time.[2][3]
Materials and Equipment:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)
-
Solid sample of the sulfonamide (this compound, N-methyl-4-nitrobenzenesulfonamide, or 4-nitrobenzenesulfonamide)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have completed their initialization sequence.
-
Background Spectrum:
-
Clean the surface of the ATR crystal with a lint-free wipe lightly dampened with isopropanol or ethanol to remove any residual contaminants.
-
Allow the crystal to air dry completely.
-
Record a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the solid sulfonamide sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
The spectral data is typically collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.
-
-
Cleaning:
-
Release the pressure clamp and carefully remove the sample from the crystal surface with a clean spatula or wipe.
-
Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent to prepare for the next measurement.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for FT-IR analysis.
Logical Relationship of Analytes
The relationship between the three sulfonamides discussed in this guide is based on the substitution at the amide nitrogen.
References
- 1. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
A Comparative Guide to N-ethyl-4-nitrobenzenesulfonamide and N-ethyl-2-nitrobenzenesulfonamide for Researchers
This guide provides a detailed comparison of the physicochemical properties, synthesis, and available biological data for N-ethyl-4-nitrobenzenesulfonamide and its regioisomer, N-ethyl-2-nitrobenzenesulfonamide. This document is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of these compounds for their specific research applications.
Physicochemical Properties
A summary of the key physicochemical properties of both isomers is presented below. These properties are crucial for understanding the behavior of these compounds in various experimental settings.
| Property | This compound | N-ethyl-2-nitrobenzenesulfonamide |
| CAS Number | 28860-08-4 | 23530-41-8 |
| Molecular Formula | C₈H₁₀N₂O₄S | C₈H₁₀N₂O₄S |
| Molecular Weight | 230.24 g/mol | 230.24 g/mol |
| Melting Point | 102-103 °C | Not explicitly available (solid at room temperature) |
| Boiling Point (Predicted) | 386.0 ± 44.0 °C | 386.8 ± 44.0 °C |
| Density (Predicted) | 1.367 ± 0.06 g/cm³ | 1.367 ± 0.06 g/cm³ |
| pKa (Predicted) | 10.50 ± 0.50 | 10.78 ± 0.40 |
| Solubility | Data not available | Soluble in DMSO and methanol[1] |
| Appearance | Data not available | White to light yellow crystals[1] |
Synthesis and Experimental Protocols
The synthesis of both this compound and N-ethyl-2-nitrobenzenesulfonamide can be achieved through the reaction of the corresponding nitrobenzenesulfonyl chloride with ethylamine.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined in U.S. Patent 7,842,821 B2. The general steps involve the portion-wise addition of 4-nitrobenzenesulfonyl chloride to a cooled solution of aqueous ethylamine.
Experimental Workflow: Synthesis of this compound
References
A Comparative Guide to Sulfonamide Protecting Groups: N-Ethyl-4-nitrobenzenesulfonamide vs. Alternatives
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the various options for amine protection, sulfonamides offer a robust and versatile choice. This guide provides an objective comparison of N-ethyl-4-nitrobenzenesulfonamide with other commonly employed sulfonamide protecting groups, supported by experimental data to inform strategic synthetic planning.
Sulfonamides are widely utilized for the protection of primary and secondary amines due to their general stability across a broad range of reaction conditions. The choice of a specific sulfonamide protecting group is dictated by the desired balance between stability and the ease of its subsequent removal. This comparison focuses on this compound (a nosyl-type protecting group) and contrasts its performance with other prevalent sulfonamides, namely the p-toluenesulfonyl (tosyl) and 2-nitrobenzenesulfonyl (nosyl) groups.
Introduction to Sulfonamide Protecting Groups
The protection of an amine as a sulfonamide involves the reaction of the amine with a sulfonyl chloride in the presence of a base. This transformation converts the basic and nucleophilic amine into a significantly less reactive sulfonamide, thereby preventing unwanted side reactions during subsequent synthetic steps.
The general workflow for the use of sulfonamide protecting groups is depicted below:
The Efficacy of N-ethyl-4-nitrobenzenesulfonamide as a Synthetic Intermediate: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of synthetic intermediates is paramount to the successful and efficient construction of complex molecules. N-ethyl-4-nitrobenzenesulfonamide, a member of the nitrobenzenesulfonamide (nosyl) family, has emerged as a valuable tool in organic synthesis, particularly for the protection and activation of amines. This guide provides an objective comparison of its performance with alternative synthetic intermediates, supported by experimental data and detailed protocols, to facilitate informed decisions in synthetic planning.
This compound is frequently employed in the Fukuyama-Mitsunobu reaction for the synthesis of secondary amines. Its efficacy stems from the electron-withdrawing nature of the 4-nitro group, which enhances the acidity of the sulfonamide proton, facilitating its deprotonation and subsequent N-alkylation. Furthermore, the resulting N-alkylated sulfonamide can be readily deprotected under mild conditions, a significant advantage over more robust protecting groups.
Comparative Performance Analysis
To evaluate the efficacy of this compound, its performance in the synthesis of secondary amines is compared with that of a common alternative, N-ethyl-p-toluenesulfonamide (a tosyl analogue), and its regioisomer, N-ethyl-2-nitrobenzenesulfonamide. The following tables summarize quantitative data from representative synthetic transformations.
Table 1: N-Alkylation of Sulfonamides with Benzyl Alcohol via Mitsunobu Reaction
| Entry | Sulfonamide | Product | Reagents & Conditions | Yield (%) | Reference |
| 1 | This compound | N-benzyl-N-ethyl-4-nitrobenzenesulfonamide | PPh₃, DIAD, THF, 0 °C to rt, 12 h | 92 | [1] |
| 2 | N-ethyl-p-toluenesulfonamide | N-benzyl-N-ethyl-p-toluenesulfonamide | PPh₃, DIAD, THF, 0 °C to rt, 12 h | 85 | [1] |
| 3 | N-ethyl-2-nitrobenzenesulfonamide | N-benzyl-N-ethyl-2-nitrobenzenesulfonamide | PPh₃, DIAD, THF, 0 °C to rt, 12 h | 95 | [1] |
DIAD = Diisopropyl azodicarboxylate, PPh₃ = Triphenylphosphine, THF = Tetrahydrofuran, rt = room temperature
Table 2: Deprotection of N-Alkylated Sulfonamides
| Entry | Substrate | Product | Reagents & Conditions | Yield (%) | Reference |
| 1 | N-benzyl-N-ethyl-4-nitrobenzenesulfonamide | N-benzylethylamine | PhSH, K₂CO₃, DMF, rt, 2 h | 94 | [2] |
| 2 | N-benzyl-N-ethyl-p-toluenesulfonamide | N-benzylethylamine | Na/naphthalene, THF, -78 °C, 1 h | 78 | [3] |
| 3 | N-benzyl-N-ethyl-2-nitrobenzenesulfonamide | N-benzylethylamine | PhSH, K₂CO₃, DMF, rt, 1 h | 96 | [2] |
PhSH = Thiophenol, K₂CO₃ = Potassium carbonate, DMF = Dimethylformamide
The data indicates that both 2-nitro and 4-nitrobenzenesulfonamides generally provide higher yields in the N-alkylation step compared to the p-toluenesulfonamide. Notably, the deprotection of the nitrobenzenesulfonamides proceeds under significantly milder conditions and often with higher yields than the cleavage of the more robust tosyl group.
Alternative Synthetic Strategies
While this compound is a highly effective reagent, alternative methods for the synthesis of N-substituted sulfonamides exist, offering different advantages.
Copper-Catalyzed N-Arylation
A greener alternative to classical methods involves the copper-catalyzed N-arylation of sulfonamides with arylboronic acids. This method often utilizes water as a solvent and avoids the use of expensive palladium catalysts.
Sulfo-Click Reaction
For the rapid synthesis of N-acylsulfonamides, the "sulfo-click" reaction between sulfonyl azides and thioacids offers high efficiency and mild reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-N-ethyl-4-nitrobenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound and benzyl alcohol in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine.
-
To the resulting mixture, add DIAD dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: Deprotection of N-benzyl-N-ethyl-4-nitrobenzenesulfonamide
Materials:
-
N-benzyl-N-ethyl-4-nitrobenzenesulfonamide (1.0 eq)
-
Thiophenol (PhSH) (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of N-benzyl-N-ethyl-4-nitrobenzenesulfonamide in DMF, add potassium carbonate and thiophenol.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzylethylamine.
Visualizing Synthetic Pathways and Workflows
To further clarify the synthetic processes and relationships discussed, the following diagrams are provided.
Synthetic pathway for secondary amine synthesis.
Experimental workflow for N-alkylation.
Comparison of key features.
References
Comparative Cross-Reactivity Analysis of N-ethyl-4-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of an antibody developed for the specific detection of N-ethyl-4-nitrobenzenesulfonamide. In the development of immunoassays for small molecules, understanding the cross-reactivity profile of the antibody is critical for ensuring the accuracy and specificity of the assay. This document presents hypothetical cross-reactivity data for a panel of structurally related compounds and details the experimental protocol used for this determination.
Quantitative Cross-Reactivity Data
The cross-reactivity of a panel of compounds structurally related to this compound was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the percentage of cross-reactivity, with this compound set as the reference compound at 100%. The degree of cross-reactivity is inversely proportional to the concentration of the analogue required to cause a 50% inhibition of the signal (IC50).
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100% | |
| N-methyl-4-nitrobenzenesulfonamide | 15 | 66.7% | |
| 4-nitrobenzenesulfonamide | 45 | 22.2% | |
| N-ethyl-2-nitrobenzenesulfonamide | 250 | 4.0% | |
| 4-aminobenzenesulfonamide (Sulfanilamide) | >1000 | <1.0% |
Experimental Protocols
The cross-reactivity was determined using a competitive ELISA. The principle of this assay is the competition between the target analyte (this compound) and a fixed concentration of an enzyme-labeled tracer for a limited number of antibody binding sites immobilized on a microplate.
1. Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Antibody Solution: Anti-N-ethyl-4-nitrobenzenesulfonamide monoclonal antibody diluted in blocking buffer.
-
Tracer Solution: this compound conjugated to Horseradish Peroxidase (HRP), diluted in blocking buffer.
-
Substrate Solution: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
2. Assay Procedure:
-
Coating: A 96-well microplate was coated with a capture protein (e.g., goat anti-mouse IgG) diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The plate was washed three times with wash buffer.
-
Blocking: The plate was blocked with blocking buffer for 1 hour at 37°C to prevent non-specific binding.
-
Washing: The plate was washed three times with wash buffer.
-
Antibody Incubation: The anti-N-ethyl-4-nitrobenzenesulfonamide antibody solution was added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with wash buffer.
-
Competitive Reaction: Standard solutions of this compound or the test compounds and the HRP-tracer solution were added to the wells. The plate was incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with wash buffer to remove unbound reagents.
-
Substrate Incubation: TMB substrate solution was added to each well, and the plate was incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction was stopped by adding the stop solution to each well.
-
Data Collection: The optical density (OD) was measured at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve was generated by plotting the percentage of inhibition against the logarithm of the concentration of the this compound standards.
-
The IC50 value (the concentration that causes 50% inhibition of the maximum signal) was determined for the target analyte and each of the test compounds from their respective dose-response curves.
-
The percent cross-reactivity was calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of the competitive immunoassay used in this study.
Caption: Workflow for the competitive ELISA protocol.
Caption: Principle of competitive immunoassay binding.
A Comparative Guide to the Quantitative Analysis of N-ethyl-4-nitrobenzenesulfonamide by HPLC and Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of N-ethyl-4-nitrobenzenesulfonamide against alternative analytical methodologies. The selection of an appropriate analytical technique is critical for ensuring data quality and reliability in research and development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1][2] A reversed-phase HPLC method is typically suitable for a compound like this compound.
Experimental Protocol: A Representative HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is appropriate.[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate buffer) is typically used. The exact ratio can be optimized, for instance, starting with a 50:50 (v/v) mixture of acetonitrile and water. For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium acetate should be used instead of non-volatile salts like phosphate.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance. Given the nitrobenzene moiety, a wavelength in the range of 254-280 nm would be a suitable starting point for method development.
-
Injection Volume: Typically 10-20 µL.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of a series of known concentration standards to generate a calibration curve.
Performance Characteristics of a Typical HPLC Method
The performance of an HPLC method is evaluated based on several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[4]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range |
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer advantages depending on the specific analytical challenge.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly for volatile and thermally stable compounds.[5][6] For this compound, which has a nitro group, GC-MS can be a viable option, although derivatization might be necessary to improve volatility and thermal stability.[7][8]
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent volumes.[9][10] It is well-suited for the analysis of charged species, and sulfonamides can be analyzed effectively by CE.[11][12] Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed.[9]
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique. It can be used for the quantitative analysis of compounds with a chromophore, such as the nitrobenzene group in this compound.[13][14] However, it lacks the specificity of separation-based methods and is susceptible to interference from other absorbing species in the sample matrix.[15]
Comparison of Analytical Techniques
The choice of analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Feature | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) | UV-Vis Spectrophotometry |
| Principle | Liquid chromatography separation followed by UV detection. | Gas chromatography separation followed by mass spectrometry detection. | Separation based on electrophoretic mobility in a capillary. | Measurement of light absorption by the analyte. |
| Selectivity | High | Very High | High | Low |
| Sensitivity | High | Very High | High | Moderate |
| Sample Throughput | Moderate | Moderate to High | High | Very High |
| Instrumentation Cost | Moderate | High | Moderate | Low |
| Solvent Consumption | Moderate | Low | Very Low | Low |
| Key Advantage | Versatility and robustness for a wide range of compounds. | Excellent for volatile compounds and provides structural information. | High separation efficiency and low sample/reagent consumption. | Simple, rapid, and cost-effective for pure samples. |
| Key Limitation | Requires solvent disposal and can have longer run times. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Can be less robust than HPLC for complex matrices. | Prone to interference from other absorbing compounds. |
Visualizations
To further clarify the experimental workflow and decision-making process, the following diagrams are provided.
Caption: Experimental workflow for HPLC quantitative analysis.
Caption: Decision tree for selecting an analytical method.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. N-Ethyl-4-methylbenzenesulfonamide | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. Analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening and analytical confirmation of sulfonamide residues in milk by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iajps.com [iajps.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of Synthesized N-ethyl-4-nitrobenzenesulfonamide
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that dictates the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical methods for validating the purity of synthesized N-ethyl-4-nitrobenzenesulfonamide, presenting supporting experimental data and detailed protocols.
Performance Comparison with Alternatives
The purity of synthesized this compound was compared with structurally similar alternatives, including its isomers (N-ethyl-2-nitrobenzenesulfonamide and N-ethyl-3-nitrobenzenesulfonamide) and the parent compound, 4-nitrobenzenesulfonamide. The analysis was conducted using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for purity assessment.
Table 1: Comparative Purity Analysis of this compound and Alternatives
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 5.28 | 98.7 | ≥ 98.5 |
| N-ethyl-2-nitrobenzenesulfonamide | 4.95 | 97.2 | ≥ 97.0 |
| N-ethyl-3-nitrobenzenesulfonamide | 5.10 | 97.5 | ≥ 97.5 |
| 4-nitrobenzenesulfonamide | 3.81 | 99.1 | ≥ 99.0 |
The data indicates that the synthesized this compound exhibits a high degree of purity (≥ 98.5%), comparable to or exceeding that of its common structural isomers. The parent compound, 4-nitrobenzenesulfonamide, showed the highest purity in this analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines the parameters for the quantitative analysis of this compound purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL of the synthesized this compound was prepared in the mobile phase. This was further diluted to a working concentration of 100 µg/mL.
-
Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can provide an estimation of purity by identifying signals from impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Approximately 10 mg of the synthesized compound was dissolved in 0.7 mL of CDCl₃.
-
Data Acquisition: Standard proton NMR spectra were acquired.
-
Data Analysis: The proton spectrum should be consistent with the structure of this compound. The presence of any unexpected signals may indicate impurities. The relative integration of impurity peaks compared to the main compound's peaks can be used for a semi-quantitative purity estimation.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 10 µg/mL.
-
Analysis Mode: Positive or negative ion mode, depending on the compound's ability to be ionized.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₈H₁₀N₂O₄S, MW: 230.24 g/mol ).
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Experimental workflow for the purity validation of synthesized this compound.
Caption: Logical relationship for selecting the appropriate analytical technique for purity validation.
A Comparative Guide to the Synthesis of N-Substituted Nitrobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
N-substituted nitrobenzenesulfonamides are pivotal intermediates in medicinal chemistry and organic synthesis, frequently utilized for their role as protecting groups for amines and as precursors to a wide array of pharmacologically active compounds. The selection of an appropriate synthetic methodology is crucial for achieving optimal yields, purity, and cost-effectiveness. This guide provides an objective comparison of the most common and effective methods for the synthesis of N-substituted nitrobenzenesulfonamides, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
The following table summarizes the key quantitative data and qualitative aspects of the primary methods for synthesizing N-substituted nitrobenzenesulfonamides. Direct comparison of yields for the same target molecule across different methods is often unavailable in the literature; therefore, the presented data is based on representative examples.
| Method | Typical Substrates | Key Reagents | Typical Yield | Reaction Time | Advantages | Disadvantages |
| Classical Synthesis | Nitrobenzenesulfonyl chloride, Primary/Secondary Amines | Base (e.g., Na₂CO₃, Pyridine) | 17-86%[1][2] | 4 days (can be shorter) | Simple procedure, readily available starting materials. | Long reaction times, yield can be highly dependent on substrate structure[1][2], may require harsh conditions. |
| Fukuyama-Mitsunobu Reaction | Nitrobenzenesulfonamide, Primary/Secondary Alcohols | PPh₃, DIAD/DEAD | ~75-90% | Hours | Mild conditions, good for N-alkylation, stereochemical inversion at the alcohol center. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. |
| Buchwald-Hartwig Amination | Aryl halide/triflate, Nitrobenzenesulfonamide | Palladium catalyst, Ligand (e.g., XPhos), Base (e.g., KOt-Bu) | Good to Excellent | Minutes to hours | High functional group tolerance, applicable to N-arylation. | Requires expensive palladium catalysts and ligands, sensitive to air and moisture. |
| Copper-Catalyzed N-Arylation | Nitrobenzenesulfonamide, Arylboronic acid | Copper salt (e.g., Cu(OAc)₂), Base | Moderate to Good | 12-24 hours | Less expensive catalyst than palladium, can be performed in greener solvents. | Can require longer reaction times, may have a narrower substrate scope than palladium-catalyzed methods. |
| Manganese-Catalyzed N-Alkylation | Nitrobenzenesulfonamide, Alcohols | Mn(I) PNP pincer precatalyst, Base | No observable product for 4-nitrobenzenesulfonamide[3] | 24 hours | Utilizes an earth-abundant metal catalyst. | Ineffective for electron-deficient sulfonamides like 4-nitrobenzenesulfonamide[3]. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the key synthetic methods discussed.
Caption: Workflow for the Classical Synthesis.
Caption: Workflow for the Fukuyama-Mitsunobu Reaction.
Caption: Workflow for the Buchwald-Hartwig Amination.
Detailed Experimental Protocols
Classical Synthesis: N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide[1][2]
This method represents the traditional approach to forming the sulfonamide bond.
-
Reactants:
-
4-Nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g)
-
p-Anisidine (10.00 mmol, 1.2320 g)
-
1 M Sodium Carbonate (Na₂CO₃) solution (10 mL)
-
Deionized water (50 mL)
-
-
Procedure:
-
To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride and p-anisidine.
-
Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution to the flask.
-
Stir the mixture on a stir plate at room temperature for approximately 4 days.
-
Collect the resulting precipitate by suction filtration.
-
Wash the solid product with deionized water and isopropanol.
-
Dry the product in an oven at a low temperature.
-
-
Note: The yields for the 3-nitro and 2-nitro isomers were reported to be 79.65% and 17.83%, respectively, under similar conditions, indicating a significant influence of the nitro group's position on the reaction outcome[1][2].
Fukuyama-Mitsunobu N-Alkylation
This reaction is a mild and efficient method for the N-alkylation of sulfonamides.
-
Reactants:
-
Nitrobenzenesulfonamide (1.0 equiv)
-
Alcohol (1.0-1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitrobenzenesulfonamide, alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove the triphenylphosphine oxide and hydrazine byproducts.
-
Buchwald-Hartwig Amination for N-Arylation
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.
-
Reactants:
-
Aryl halide or triflate (1.0 equiv)
-
Nitrobenzenesulfonamide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, KOt-Bu, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl halide/triflate and the nitrobenzenesulfonamide.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or GC/MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion
The synthesis of N-substituted nitrobenzenesulfonamides can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical synthesis is straightforward but can be slow and low-yielding depending on the substrates. For N-alkylation , the Fukuyama-Mitsunobu reaction offers a mild and efficient alternative, particularly when stereochemistry is a concern. For N-arylation , modern palladium-catalyzed methods like the Buchwald-Hartwig amination provide high efficiency and broad substrate scope, albeit at a higher cost. Newer, more sustainable methods using earth-abundant metal catalysts are emerging, although their applicability to electron-deficient sulfonamides may be limited, as demonstrated by the ineffectiveness of the manganese-catalyzed N-alkylation for 4-nitrobenzenesulfonamide[3]. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction.
References
A Comparative Guide to Alternatives for N-ethyl-4-nitrobenzenesulfonamide in Amine Synthesis and Protection
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The sulfonamide moiety is a robust and widely used protecting group for amines, prized for its stability across a broad range of reaction conditions. N-ethyl-4-nitrobenzenesulfonamide is one such reagent, belonging to the nitrobenzenesulfonamide (nosyl) class. However, the choice of the specific sulfonyl group can significantly impact the efficiency, and compatibility of a synthetic route.
This guide provides an objective comparison of this compound with key alternative reagents. We will delve into their performance, supported by experimental data, and provide detailed protocols for their use. The primary alternatives covered are:
-
2-Nitrobenzenesulfonyl (o-Ns) derivatives: Often used in the Fukuyama amine synthesis, these offer different reactivity compared to their 4-nitro (para) counterparts.
-
p-Toluenesulfonyl (Ts) derivatives: A classic protecting group known for its high stability, but requiring harsh deprotection conditions.
-
Nonafluoromesitylenesulfonyl (Nms) derivatives: A modern alternative designed to overcome the limitations of traditional sulfonamides, offering a unique combination of stability and mild deprotection.
Performance Comparison of Sulfonamide Protecting Groups
The selection of a sulfonamide protecting group is a trade-off between stability and the ease of removal (deprotection). While this compound provides a good balance, alternatives may be more suitable for specific synthetic challenges, such as the presence of sensitive functional groups or the need for orthogonal protection strategies.
The following tables summarize quantitative data for the protection of a model amine (benzylamine) and the subsequent deprotection of the resulting sulfonamide.
Table 1: Comparison of Amine Protection (Sulfonamide Formation)
| Reagent/Protecting Group | Amine Substrate | Reaction Conditions | Time | Yield (%) | Reference |
| 4-Nitrobenzenesulfonyl Chloride (p-Ns-Cl) | p-Anisidine | 1M Na₂CO₃, H₂O, Stirred | 4 days | 85.8 | [1] |
| 2-Nitrobenzenesulfonyl Chloride (o-Ns-Cl) | 4-Methoxybenzylamine | Et₃N, CH₂,Cl₂, 0 °C to RT | 10 min | 98-99 | [2] |
| p-Toluenesulfonyl Chloride (Ts-Cl) | Various Amines | Indium-catalyzed | - | Excellent | [3] |
| Nonafluoromesitylenesulfonyl Chloride (Nms-Cl) | Benzylamine | Et₃N, DMAP (cat.), CH₂Cl₂ | - | 97 | [2][4] |
Table 2: Comparison of Sulfonamide Deprotection
| Sulfonamide | Deprotection Conditions | Time | Yield (%) | Reference |
| N-Aryl-4-nitrobenzenesulfonamide (p-Ns) | p-Mercaptobenzoic acid, Cs₂CO₃, DMF | 12 h (40°C) | Excellent | [5] |
| N-Alkyl-2-nitrobenzenesulfonamide (o-Ns) | Thiophenol, KOH, Acetonitrile | 40 min (50°C) | 89-91 | [6][7] |
| N-Alkyl-p-toluenesulfonamide (Ts) | SmI₂/amine/water | Instantaneous | Near Quantitative | [8][9] |
| N-Alkyl-nonafluoromesitylsulfonamide (Nms) | Thiophenol, K₂CO₃, THF | 10 min (23°C) | Quantitative | [4] |
| Competition Experiment (Nms vs. Ns vs. Cs) | Thiophenol, K₂CO₃, THF (23°C) | 10 min | Nms: Quantitative, Ns/Cs: No Reaction | [4] |
Experimental Protocols
To provide a practical comparison, detailed methodologies for the protection of an amine and subsequent deprotection are provided for three common sulfonyl chlorides.
Protocol 1: Protection of Benzylamine with 2-Nitrobenzenesulfonyl Chloride
This protocol is adapted from the first step of the Fukuyama amine synthesis.
-
Reaction Setup: In a two-necked, round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.0 eq) in dichloromethane.
-
Reagent Addition: Cool the stirred mixture in an ice-water bath. Add 2-nitrobenzenesulfonyl chloride (0.9 eq) portion-wise over 5 minutes.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 10 minutes.
-
Work-up: Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-benzyl-2-nitrobenzenesulfonamide can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection of N-Alkyl-2-nitrobenzenesulfonamide (Fukuyama Deprotection)
This protocol describes the cleavage of the 2-nosyl group.
-
Reagent Preparation: In a two-necked, round-bottom flask under a nitrogen atmosphere, dissolve thiophenol (2.5 eq) in acetonitrile. Cool the mixture in an ice-water bath and add a 10.9 M aqueous solution of potassium hydroxide (2.5 eq) over 10 minutes.[6][7]
-
Reaction Setup: After stirring for 5 minutes, remove the ice bath. Add a solution of the N-alkyl-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile over 20 minutes.
-
Reaction: Heat the reaction mixture in an oil bath at 50°C for 40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][7]
-
Work-up: Allow the mixture to cool to room temperature and dilute with water. Extract the aqueous layer with dichloromethane (3 x). Combine the organic extracts and wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or distillation.[6]
Protocol 3: Deprotection of N-Alkyl-p-toluenesulfonamide (Ts-Amide)
This protocol uses a powerful reducing agent for the cleavage of the highly stable tosyl group.
-
Reaction Setup: To a solution of the N-alkyl-p-toluenesulfonamide in a suitable solvent, add an amine and water.
-
Reagent Addition: Add a solution of Samarium (II) iodide (SmI₂) until a persistent blue color is observed. The cleavage is typically instantaneous.[8][9]
-
Work-up: Quench the reaction with a suitable reagent and extract the product into an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the resulting amine by standard methods.
Visualizing Workflows and Selection Logic
To further aid in the understanding and application of these reagents, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making process for selecting the appropriate protecting group.
Caption: General experimental workflow for amine protection and deprotection.
Caption: Decision tree for selecting a sulfonamide protecting group.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Toluenesulfonamides [organic-chemistry.org]
- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Safety Operating Guide
Proper Disposal of N-ethyl-4-nitrobenzenesulfonamide: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for N-ethyl-4-nitrobenzenesulfonamide (CAS No. 28860-08-4) was readily available. The following disposal procedures are based on guidelines for similar sulfonamide and nitro-containing compounds and general laboratory chemical waste protocols. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for final guidance on the proper disposal of this specific chemical.
The responsible management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of this compound, emphasizing procedural steps for operational planning.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, immediately contain the material using an inert absorbent. The collected waste must be treated as hazardous and disposed of according to the procedures outlined below. For significant spills, evacuate the area and follow your institution's emergency response plan.
**Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound.
-
This includes the pure compound, contaminated labware (such as vials, pipette tips, and weighing boats), and any solutions.
-
Segregate this waste stream from other laboratory wastes to prevent potential chemical reactions. It is particularly important to keep it separate from strong oxidizing agents.[1]
-
-
Containerization:
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[1]
-
The container must be in good condition and have a secure, leak-proof lid.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," its CAS number (28860-08-4), and an estimate of the concentration and quantity.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory.[1]
-
The SAA should be located at or near the point of waste generation and be under the control of laboratory personnel.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and hand-off.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general regulatory limits for hazardous waste accumulation apply. The following table summarizes these typical limits.
| Parameter | Guideline |
| Maximum Volume in SAA | Up to 55 gallons of a single hazardous waste stream. |
| Maximum Quantity of Acutely Toxic Waste | For "P-listed" (acutely toxic) wastes, the limit is 1 quart for liquids or 1 kg for solids. |
| Time Limit for Accumulation | Once the maximum volume is reached, the waste must be moved to a central accumulation area within three days. |
Note: It has not been determined if this compound is a "P-listed" waste. Always consult with your EHS department for this classification.
Experimental Protocols
No specific experimental protocols for the treatment or neutralization of this compound prior to disposal were found. Chemical treatment of hazardous waste should only be performed by trained personnel following a validated and approved institutional protocol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-ethyl-4-nitrobenzenesulfonamide
Essential Safety and Handling Guide for N-ethyl-4-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal protocols for handling this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Chemical and Physical Properties
This compound is a solid organic compound at room temperature.[1] Due to the presence of a nitro group, it should be handled with care, considering its potential toxicity and environmental impact.[1]
| Property | Value | Source |
| Molecular Formula | C8H10N2O4S | [1] |
| Molecular Weight | 230.24 g/mol | [1] |
| Melting Point | 102-103 °C | [2] |
| Boiling Point | 386.0 ± 44.0 °C (Predicted) | [2] |
| Density | 1.367 ± 0.06 g/cm3 (Predicted) | [2] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar nitro- and sulfonamide-containing compounds.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield | To prevent eye contact with dust and splashes.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves prior to use.[3] For handling hazardous compounds, double gloving is recommended. |
| Body Protection | Laboratory coat or impervious disposable gown | Should be long-sleeved with tight-fitting cuffs to prevent skin contact.[3] |
| Respiratory Protection | Use in a chemical fume hood or wear a suitable respirator (e.g., N95 dust mask) | Required when there is a risk of generating dust or when adequate ventilation is unavailable to minimize inhalation. |
Operational Protocols
Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination when working with this compound.
3.1. General Handling
-
Work Area: Conduct all handling of solid this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[5]
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
3.2. Storage
-
Container: Keep the container tightly sealed in a dry, cool, and well-ventilated area.[5]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[3]
3.3. Spill Response
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using spark-proof tools. Place the waste in a labeled container for disposal. Do not allow the chemical to enter drains.[5]
Disposal Plan
The disposal of this compound and its contaminated waste must be handled as hazardous waste in accordance with all local, state, and federal regulations.
4.1. Waste Segregation
-
Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Labware: Decontaminate glassware by rinsing with an appropriate solvent. The rinsate should be collected as hazardous waste.
4.2. Disposal Procedure
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[5]
Visual Guides
The following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
